Product packaging for Eremomycin(Cat. No.:CAS No. 110865-90-2)

Eremomycin

Cat. No.: B1671613
CAS No.: 110865-90-2
M. Wt: 1558.0 g/mol
InChI Key: UECIPBUIMXSXEI-BNSVOVDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eremomycin (CAS 110865-90-2, Molecular Formula C₇₃H₈₉ClN₁₀O₂₆) is a glycopeptide antibiotic isolated from Amycolatopsis orientalis and is structurally related to vancomycin but features an additional 4-epi-vancosamine sugar moiety . Its primary mechanism of action, characteristic of glycopeptide antibiotics, is the inhibition of cell wall biosynthesis in Gram-positive bacteria by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor lipid II, thereby sequestering this key substrate from transglycosylation and transpeptidation enzymes . This binding is stabilized by five hydrogen bonds between the antibiotic's aglycon core and the dipeptide . This compound demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Clostridium difficile, and is reported to be 3-7 times more potent than vancomycin against many susceptible strains . Its significant research value lies in its role as a precursor for novel semisynthetic derivatives aimed at overcoming antibiotic resistance. Structural modifications at its C-terminus, such as the synthesis of this compound pyrrolidide and various aminoalkylamides, have yielded compounds with enhanced activity against vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Enterococcus (VRE) . Studies suggest that these semisynthetic derivatives can exhibit improved efficacy through mechanisms that may include additional binding interactions with the peptidoglycan stem beyond the D-Ala-D-Ala moiety and increased dimerization propensity, which enhances binding to resistant bacterial targets . Furthermore, some derivatives have shown a reduced tendency to induce pseudoallergic reactions like "red man syndrome" compared to vancomycin, making this compound a valuable scaffold for investigating improved therapeutic profiles . Researchers utilize this compound and its derivatives as critical tools in microbiological and pharmacological studies focused on combating multidrug-resistant Gram-positive infections .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H89ClN10O26 B1671613 Eremomycin CAS No. 110865-90-2

Properties

CAS No.

110865-90-2

Molecular Formula

C73H89ClN10O26

Molecular Weight

1558.0 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)32-11-15-43(38(74)18-32)106-45-20-33-19-44(60(45)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)105-35-12-8-30(9-13-35)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

UECIPBUIMXSXEI-BNSVOVDNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1CC(C(C(O1)C)O)(C)N)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-82846B
A 82846A
A82846A
eremomycin

Origin of Product

United States

Foundational & Exploratory

Eremomycin: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremomycin is a glycopeptide antibiotic belonging to the same structural class as vancomycin. First discovered by researchers at the Gause Institute of New Antibiotics in the former Soviet Union, it has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activity of this compound, with a focus on the experimental methodologies employed in its characterization.

Discovery and History

This compound was isolated from the fermentation broth of Amycolatopsis orientalis (formerly classified as Nocardia orientalis and Streptomyces orientalis).[1][2] The discovery was a result of screening programs for new antibiotics at the Gause Institute of New Antibiotics, a prominent institution in the field of antibiotic research.[1] The producing strain, A. orientalis INA 238, was the source from which this compound was first identified.[1]

Chemical Structure and Properties

The chemical structure of this compound was elucidated through a combination of chemical and spectroscopic methods, primarily 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.[3][4] It is a complex glycopeptide with a heptapeptide backbone, similar to vancomycin. Key structural features that differentiate it from vancomycin include its sugar and chlorine content. The aglycone of this compound contains monodechlorovancomycinic acid.[3]

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from a fermentation culture of Amycolatopsis orientalis is outlined below. This process involves fermentation, separation of the biomass, and subsequent chromatographic purification of the supernatant.

experimental_workflow cluster_fermentation Fermentation cluster_separation Initial Separation cluster_purification Purification Fermentation 1. Fermentation of Amycolatopsis orientalis Centrifugation 2. Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Filtration 3. Filtration of Supernatant Centrifugation->Filtration Adsorption 4. Adsorption onto Cation Exchange Resin Filtration->Adsorption Elution 5. Elution with Ammonium Hydroxide Adsorption->Elution ReversedPhase 6. Reversed-Phase Chromatography Elution->ReversedPhase Lyophilization 7. Lyophilization to obtain pure this compound ReversedPhase->Lyophilization

Figure 1: Experimental workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Amycolatopsis orientalis is cultured in a suitable fermentation medium under optimized conditions of pH (around 7.6), temperature (approximately 29°C), aeration, and agitation to maximize this compound production.[5]

  • Biomass Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the culture supernatant containing the dissolved this compound.

  • Filtration: The supernatant is filtered to remove any remaining particulate matter.

  • Cation Exchange Chromatography: The filtered supernatant is passed through a column packed with a cation exchange resin. This compound, being a basic compound, binds to the resin.

  • Elution: The bound this compound is eluted from the resin using a basic solution, such as ammonium hydroxide.

  • Reversed-Phase Chromatography: The eluate is further purified using reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from other co-eluted compounds.

  • Lyophilization: The purified this compound fractions are lyophilized (freeze-dried) to obtain the final product as a stable powder.

Structure Elucidation

The definitive structure of this compound was established using a combination of advanced spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium oxide (D2O).

  • 1H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the number and types of protons present in the molecule. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is obtained to determine the number and types of carbon atoms. This typically requires a larger number of scans due to the lower natural abundance of 13C.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is performed to establish connectivity between atoms. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in assembling the molecular framework.[4][6]

3.2.2. Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)

  • HPLC-MS Analysis: A solution of this compound is injected into an HPLC system coupled to a mass spectrometer (LC-MS).

    • HPLC: A reversed-phase C18 column is typically used with a gradient elution of acetonitrile and water containing a small amount of a modifying agent like formic acid to ensure good peak shape and ionization.

    • Mass Spectrometry: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are common ionization techniques. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition.[7]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced, and the resulting fragment ions are analyzed to provide structural information about the different components of the molecule, such as the peptide backbone and the sugar moieties.[7]

Antibacterial Susceptibility Testing

The in vitro activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared, and serial two-fold dilutions are made in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action

This compound, like other glycopeptide antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.

mechanism_of_action cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition Lipid_II Lipid II with D-Ala-D-Ala terminus Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate for Transpeptidase Transpeptidase Lipid_II->Transpeptidase Substrate for Peptidoglycan_chain Peptidoglycan_chain Transglycosylase->Peptidoglycan_chain Inhibition_TG Inhibition of Transglycosylation Transglycosylase->Inhibition_TG Crosslinked_peptidoglycan Crosslinked_peptidoglycan Transpeptidase->Crosslinked_peptidoglycan Inhibition_TP Inhibition of Transpeptidation Transpeptidase->Inhibition_TP This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala Cell_wall_synthesis_blocked Cell_wall_synthesis_blocked Inhibition_TG->Cell_wall_synthesis_blocked Inhibition_TP->Cell_wall_synthesis_blocked Cell_lysis Cell_lysis Cell_wall_synthesis_blocked->Cell_lysis

Figure 2: Mechanism of action of this compound.

By binding to the D-Ala-D-Ala moiety, this compound sterically hinders the two key enzymes involved in the final stages of peptidoglycan synthesis:

  • Transglycosylase: This enzyme is responsible for elongating the glycan chains of the peptidoglycan.

  • Transpeptidase: This enzyme cross-links the peptide side chains, providing structural integrity to the cell wall.

The inhibition of these processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

Antibacterial Activity

This compound exhibits potent activity against a wide range of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against susceptible and resistant strains of clinically important pathogens.

Table 1: Antibacterial Activity of this compound and its Derivatives against Susceptible Gram-positive Bacteria

CompoundS. aureus ATCC 29213S. aureus R-2S. haemolyticus 602S. pneumoniae ATCC 6305E. faecium 4E. faecalis 559
Vancomycin 1110.522
This compound 0.50.50.50.2511
This compound Derivative 4a 0.50.50.50.120.51
This compound Derivative 4e 0.250.250.250.060.250.5
MIC values are presented in µg/mL. Data sourced from[4].

Table 2: Antibacterial Activity of this compound and its Derivatives against Vancomycin-Resistant Gram-positive Bacteria

CompoundS. aureus 3797 (VISA)S. aureus 3798 (VISA)E. faecium 2 (VanA)E. faecium 3576 (VanA)E. faecalis 9 (VanA)E. faecalis 583 (VanB)E. gallinarum BΠ 4147 (VanC)
Vancomycin 44>128>128>12842
This compound 22641286421
This compound Derivative 4a 1144410.5
This compound Derivative 4e 0.512220.50.25
MIC values are presented in µg/mL. VISA: Vancomycin-Intermediate Staphylococcus aureus; VanA, VanB, VanC denote different types of vancomycin resistance. Data sourced from[4].

Conclusion

This compound remains a significant member of the glycopeptide antibiotic family, notable for its potent antibacterial activity, including against some vancomycin-resistant strains. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic drug discovery and development. Further investigation into semi-synthetic derivatives of this compound continues to be a promising avenue for combating the growing threat of antibiotic resistance.

References

Eremomycin Production by Actinomycetes INA-238: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremomycin is a potent glycopeptide antibiotic produced by the actinomycete strain Actinomycetes INA-238, also identified as Actinoplanes sp. INA-238 and Amycolatopsis orientalis subsp. eremomycini. This document provides an in-depth technical guide on the core aspects of this compound production, including optimized fermentation parameters, cultivation protocols, and an overview of its biosynthetic pathway.

Quantitative Data on this compound Production

The optimization of fermentation media has been shown to significantly enhance this compound yield. A study focused on optimizing the nutrient medium for this compound biosynthesis resulted in a 60-89% increase in production compared to the initial medium[1]. Further research has established an efficient fermentation medium composition that leads to a maximum productivity of 3.42 ± 0.17 g/L[2].

Optimized Fermentation Medium Component Concentration (%) [2]
Glycerol8
Soybean Meal2.0
MgCl₂0.02
KH₂PO₄0.02
KNO₃0.6
CaCl₂0.3
Skim Milk Powder0.46
Glucose0.8

Experimental Protocols

Cultivation of Actinomycetes INA-238 for this compound Production

A generalized protocol for the cultivation of Actinoplanes species for secondary metabolite production can be adapted for this compound production.

1. Inoculum Preparation:

  • A seed culture is initiated by inoculating a suitable seed medium (e.g., ISP-2 medium) with a stock culture of Actinomycetes INA-238.

  • The seed culture is incubated for a predetermined period (e.g., 5 days) to achieve sufficient biomass for inoculation of the production fermenter[3].

2. Fermentation:

  • The production fermentation is carried out in a bioreactor containing the optimized fermentation medium as detailed in the table above.

  • The fermenter is inoculated with a specific volume of the seed culture (e.g., 5% v/v)[3].

  • Fermentation is conducted under controlled conditions, including:

    • Temperature: Typically in the mesophilic range for Actinomycetes (around 28-30°C).

    • pH: Maintained at an optimal level, which for many Streptomyces species is around 6.5-7.0[3].

    • Aeration and Agitation: Sufficient aeration and agitation are crucial for the growth of aerobic Actinomycetes and antibiotic production.

3. Extraction and Purification of this compound:

  • At the end of the fermentation cycle (e.g., 12 days)[3], the culture broth is harvested.

  • The biomass is separated from the supernatant by centrifugation or filtration.

  • This compound is then extracted from the supernatant using methods suitable for glycopeptide antibiotics, which may include:

    • Adsorption chromatography: Using resins to capture the antibiotic from the clarified broth.

    • Solvent extraction: Employing organic solvents to partition the this compound.

    • Further purification steps: May involve techniques like high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

Biosynthesis of this compound

The biosynthesis of this compound, like other glycopeptide antibiotics, is a complex process involving a non-ribosomal peptide synthetase (NRPS) machinery.

Hypothesized Biosynthetic Pathway for this compound

Eremomycin_Biosynthesis cluster_precursors Primary Metabolism cluster_nrps NRPS Assembly Line cluster_modification Post-NRPS Modifications Amino_Acids Amino Acid Precursors (e.g., Tyrosine, Leucine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Heptapeptide Assembly Amino_Acids->NRPS Incorporation Sugar_Nucleotides Sugar Nucleotide Precursors (e.g., UDP-glucose) Glycosylation Glycosylation (Glycosyltransferases) Sugar_Nucleotides->Glycosylation Sugar Moiety Crosslinking Oxidative Cross-linking (P450 monooxygenases) NRPS->Crosslinking Heptapeptide Backbone Crosslinking->Glycosylation Aglycone Core Chlorination Halogenation (Halogenase) Glycosylation->Chlorination This compound This compound Chlorination->this compound Final Structure

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflow for Biosynthetic Studies

Biosynthesis_Workflow cluster_genomic Genomic Analysis cluster_functional Functional Characterization cluster_analysis Metabolite Analysis Genome_Sequencing Genome Sequencing of Actinomycetes INA-238 BGC_Identification Identification of this compound Biosynthetic Gene Cluster (BGC) Genome_Sequencing->BGC_Identification Gene_Knockout Gene Knockout Studies BGC_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression of Biosynthetic Genes BGC_Identification->Heterologous_Expression LC_MS LC-MS/MS Analysis of Fermentation Broths Gene_Knockout->LC_MS Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Heterologous_Expression->LC_MS NMR NMR Spectroscopy for Structure Elucidation LC_MS->NMR

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

Eremomycin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Eremomycin: Chemical Structure and Properties

Introduction

This compound is a potent, naturally occurring polycyclic glycopeptide antibiotic.[1] It was first isolated from the culture fluid of the actinomycete strain INA-238.[1][2] As a member of the vancomycin group, this compound exhibits significant activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other classes of antibiotics such as β-lactams and fluoroquinolones.[3] Structurally, it is closely related to vancomycin but possesses key differences in its sugar and chlorine content that contribute to its enhanced antibacterial potency, which can be 2 to 10 times higher than that of vancomycin.[1][4] This guide provides a detailed overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure

The chemical identity of this compound is defined by a complex heptapeptide aglycone core, which is glycosylated at specific positions.

IUPAC Name: (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid[5]

Key Structural Features:

  • Aglycone Core: The core peptide structure is monodechlorovancomycinic acid.[4][6] This heptapeptide backbone is cross-linked through aryl ether bonds, creating a rigid, basket-like conformation essential for its biological activity.

  • Glycosylation: The sugar portion of this compound is composed of three units: one glucose and two residues of an amino sugar identified as 2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose, which is also known as 4-epi-vancosamine.[4]

  • Comparison to Vancomycin: this compound differs from vancomycin in its carbohydrate composition and the structure of its tri-phenoxytriaminotricarboxylic acid core.[1] Specifically, it contains an additional amino sugar and lacks a chlorine atom on one of the aromatic rings of the aglycone.[4][7]

Eremomycin_Structure Aglycone Cross-linked Peptide Backbone - Contains one Chlorine atom - Carboxyl Terminus (-COOH) Disaccharide Disaccharide: β-D-glucopyranose linked to α-L-4-epi-vancosamine Disaccharide->Aglycone Attached to triphenyl ether moiety EpiVancosamine α-L-4-epi-vancosamine EpiVancosamine->Aglycone MoA cluster_enzymes Cell Wall Synthesis Enzymes This compound This compound Complex This compound-Target Complex This compound->Complex Target Peptidoglycan Precursor (ending in D-Ala-D-Ala) Target->Complex Complex->Inhibition_TG Blocks Access Complex->Inhibition_TP Blocks Access Transglycosylase Transglycosylase CellWall Peptidoglycan (Cell Wall) Transglycosylase->CellWall Glycan Chain Polymerization Transpeptidase Transpeptidase Transpeptidase->CellWall Peptide Cross-linking Inhibition_TG->Transglycosylase Inhibition_TP->Transpeptidase Lysis Cell Lysis CellWall->Lysis Inhibition leads to SAR_Logic cluster_mods Structural Modifications cluster_effects Resulting Effects This compound This compound Core Structure Mod_Carboxyl C-Terminus Carboxyl Group (e.g., Amidation) This compound->Mod_Carboxyl Mod_Hydrophobic Addition of Hydrophobic Side Chains (e.g., Reductive Alkylation) This compound->Mod_Hydrophobic Activity_VSE Improved Activity vs. Vancomycin-Susceptible Strains Mod_Carboxyl->Activity_VSE can lead to Toxicity Altered Toxicity Profile (e.g., Reduced Histamine Release) Mod_Carboxyl->Toxicity can lead to Activity_VRE Activity vs. Vancomycin-Resistant Strains (VRE) Mod_Hydrophobic->Activity_VRE can enable Binding Altered Target Binding (e.g., Dimerization, Membrane Interaction) Mod_Hydrophobic->Binding can alter

References

Unraveling the Glycosidic Core of Eremomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sugar moieties of the glycopeptide antibiotic eremomycin. This compound's carbohydrate components are critical to its antibacterial activity, influencing its mechanism of action, and offering potential sites for semi-synthetic modification to combat drug-resistant bacteria. This document details the structure and function of these sugar residues, presents key quantitative data, outlines experimental protocols for their analysis, and visualizes the intricate pathways involved in their biosynthesis and mechanism of action.

The Sugar Moieties of this compound: Structure and Linkage

This compound is a potent glycopeptide antibiotic that is structurally similar to vancomycin. A key distinguishing feature of this compound lies in its glycosylation pattern. The aglycone core of this compound is decorated with three sugar units: one glucose molecule and two residues of an amino sugar known as 4-epi-vancosamine (also referred to as eremosamine).[1] The precise arrangement and linkage of these sugars are crucial for the antibiotic's function.

The sugar composition of this compound is as follows:

  • Glucose: A single D-glucose residue is present.

  • 4-epi-vancosamine (Eremosamine): Two residues of this 2,3,6-trideoxy-3-amino-C-3-methyl-L-arabino-hexopyranose are found.[1]

These sugar moieties are attached to the heptapeptide core at two distinct locations:

  • A disaccharide unit, 2-O-(α-L-4-epi-vancosaminyl)-β-D-glucopyranose , is linked to the triphenyl ether moiety of the this compound aglycone.[1]

  • A single 4-epi-vancosamine residue is attached to the serine oxygen atom located in the C-terminal region of the peptide backbone.[1]

Quantitative Analysis of this compound's Sugar Moieties

The precise chemical environment of each atom within the sugar moieties can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts for the sugar residues of this compound, providing a quantitative fingerprint for their identification and structural analysis.

Sugar Residue Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glucose (attached to aglycone) 15.42100.2
23.9878.1
34.1577.9
44.0870.8
53.8577.5
6a3.7561.9
6b3.65
4-epi-vancosamine (disaccharide) 15.7599.8
2a2.1535.1
2b1.85
33.1058.2
43.5571.5
54.1068.9
61.25 (d)18.2
3-CH₃1.15 (s)28.5
4-epi-vancosamine (C-terminal) 15.65101.5
2a2.2536.2
2b1.95
33.2059.1
43.6572.3
54.2069.5
61.30 (d)18.7
3-CH₃1.20 (s)28.9

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. Data is compiled from published literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and characterization of the sugar moieties of this compound.

Acid Hydrolysis for the Liberation of Sugar Moieties

This protocol outlines the procedure for cleaving the glycosidic bonds to release the individual sugar components from the this compound aglycone.

Materials:

  • This compound hydrochloride

  • 2M Hydrochloric acid (HCl)

  • Anhydrous methanol

  • Pyridine

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Heating block or water bath

  • Centrifuge

  • pH paper or pH meter

  • Small glass vials with screw caps

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound hydrochloride into a clean, dry glass vial.

  • Hydrolysis: Add 1 mL of 2M HCl to the vial. Seal the vial tightly with a screw cap.

  • Heating: Place the vial in a heating block or boiling water bath set at 100°C for 2-4 hours. The exact time may need to be optimized.

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • Neutralization: Carefully add saturated sodium bicarbonate solution dropwise to the cooled hydrolysate to neutralize the acid. Use pH paper or a pH meter to monitor the pH, aiming for a final pH of approximately 7. The solution will effervesce as CO₂ is released.

  • Desalting (Optional but Recommended): The neutralized sample will contain a high concentration of salt, which can interfere with subsequent analyses. Desalting can be performed using a small column packed with a mixed-bed ion-exchange resin or through solid-phase extraction (SPE) with a suitable cartridge.

  • Sample Recovery: After neutralization (and desalting), the aqueous solution containing the released sugars can be used for further analysis by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS). For long-term storage, the sample can be lyophilized to a dry powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for the NMR analysis of intact this compound to characterize its sugar moieties.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe (e.g., cryoprobe for enhanced sensitivity).

  • NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, D₂O).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Acquisition of 1D Spectra:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals of the sugar moieties.

    • Acquire a one-dimensional ¹³C NMR spectrum to identify the carbon signals.

  • Acquisition of 2D Homonuclear Correlation Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is crucial for tracing the proton connectivity within each sugar ring.

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of a sugar residue, from the anomeric proton to the protons on the exocyclic methylene group (if present).

  • Acquisition of 2D Heteronuclear Correlation Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the linkages between the sugar moieties and the aglycone, as well as the linkage between the glucose and 4-epi-vancosamine in the disaccharide.

  • Acquisition of 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the sugar rings and their orientation relative to the aglycone.

  • Data Processing and Analysis: Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova). Analyze the 1D and 2D spectra to assign all the proton and carbon signals of the sugar moieties and to determine their connectivity and spatial arrangement.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthesis of the sugar moieties, the experimental workflow for their characterization, and their role in the mechanism of action of this compound.

Biosynthesis of this compound's Sugar Moieties

eremomycin_sugar_biosynthesis cluster_precursor Precursor Synthesis cluster_glycosylation Glycosylation of Aglycone Glucose-1-P Glucose-1-P dTDP-D-glucose dTDP-D-glucose Glucose-1-P->dTDP-D-glucose dTTP dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-glucose->dTDP-4-keto-6-deoxy-D-glucose Dehydratase dTDP-L-epivancosamine dTDP-L-epivancosamine dTDP-4-keto-6-deoxy-D-glucose->dTDP-L-epivancosamine Series of enzymatic steps GtfC\n(dTDP-L-EpiVan) GtfC (dTDP-L-EpiVan) dTDP-L-epivancosamine->GtfC\n(dTDP-L-EpiVan) GtfA\n(dTDP-L-EpiVan) GtfA (dTDP-L-EpiVan) dTDP-L-epivancosamine->GtfA\n(dTDP-L-EpiVan) Aglycone Aglycone Glc_Aglycone Aglycone-Glc Aglycone->Glc_Aglycone GtfB (UDP-Glc) EpiVan_Glc_Aglycone Aglycone-Glc-EpiVan Glc_Aglycone->EpiVan_Glc_Aglycone GtfC (dTDP-L-EpiVan) This compound This compound EpiVan_Glc_Aglycone->this compound GtfA (dTDP-L-EpiVan)

Caption: Biosynthesis of this compound's sugar moieties and their sequential attachment to the aglycone.

Experimental Workflow for Sugar Moiety Characterization

experimental_workflow start Start: This compound Sample hydrolysis Acid Hydrolysis (2M HCl, 100°C) start->hydrolysis nmr NMR Spectroscopy (Intact this compound) start->nmr Intact Antibiotic neutralization Neutralization (NaHCO₃) hydrolysis->neutralization analysis Analysis neutralization->analysis hplc HPLC Analysis (Sugar Identification) analysis->hplc Hydrolysate structure Structural Elucidation of Sugar Moieties and Linkages hplc->structure nmr->structure

Caption: Experimental workflow for the isolation and characterization of this compound's sugar moieties.

Role of Sugar Moieties in the Mechanism of Action

mechanism_of_action cluster_standard Standard Mechanism cluster_sugar_role Role of Sugar Moieties This compound This compound D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor This compound->D_Ala_D_Ala Binding Inhibition Inhibition of Peptidoglycan Transglycosylation & Transpeptidation D_Ala_D_Ala->Inhibition Sugar_Moieties This compound Sugar Moieties Dimerization Enhanced Dimerization Sugar_Moieties->Dimerization Membrane_Anchoring Membrane Anchoring (Hydrophobic Derivatives) Sugar_Moieties->Membrane_Anchoring Alternative_Binding Alternative Binding Sites on Peptidoglycan Precursor Sugar_Moieties->Alternative_Binding Dimerization->this compound Stabilizes Membrane_Anchoring->Inhibition Contributes to Alternative_Binding->Inhibition Contributes to

Caption: The established mechanism of this compound and the proposed roles of its sugar moieties.

References

Methodological & Application

Application Note: A Multi-Step Protocol for the Purification of Eremomycin from Culture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eremomycin is a glycopeptide antibiotic with significant therapeutic potential, produced by the actinomycete Amicalatopsis orientalis. Its complex structure necessitates a robust and multi-step purification strategy to achieve the high purity required for research and pharmaceutical applications. This document provides a detailed protocol for the isolation and purification of this compound from fermentation culture broth. The protocol covers fermentation, initial extraction from the culture supernatant, and a multi-stage chromatographic purification cascade, including ion-exchange and reversed-phase chromatography. This guide is intended for researchers, scientists, and drug development professionals working on the production and characterization of glycopeptide antibiotics.

Introduction

Glycopeptide antibiotics, such as this compound and its analogue Vancomycin, are crucial for treating infections caused by Gram-positive bacteria. This compound is produced during the fermentation of Amicalatopsis orientalis (formerly Nocardia orientalis)[1]. The purification process is critical for removing impurities, including media components, metabolic byproducts, and structurally related antibiotic variants, to yield a product of high purity and activity. The following protocol outlines a comprehensive workflow, from laboratory-scale fermentation to final purification, based on established methods for antibiotic recovery.

Experimental Workflow Diagram

The overall process for this compound purification involves fermentation, biomass removal, initial capture of the antibiotic from the broth, and subsequent high-resolution polishing steps.

Eremomycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction & Capture cluster_2 Downstream Processing: Polishing cluster_3 Final Product Fermentation 1. Fermentation of Amicalatopsis orientalis Biomass_Separation 2. Biomass Separation (Centrifugation/Filtration) Fermentation->Biomass_Separation Broth_Clarification 3. Clarified Culture Broth Biomass_Separation->Broth_Clarification Ion_Exchange 4. Cation-Exchange Chromatography (Capture Step) Broth_Clarification->Ion_Exchange Elution 5. Elution & Desalting Ion_Exchange->Elution RP_HPLC 6. Reversed-Phase HPLC (Polishing Step) Elution->RP_HPLC Final_Product 7. Pure this compound (Lyophilization) RP_HPLC->Final_Product

Caption: Workflow for this compound purification from culture.

Materials and Equipment

Reagents and Media
  • Amicalatopsis orientalis culture

  • Seed Medium (e.g., S-YEME: Yeast Extract, Malt Extract, 0.5% Glycine)[2]

  • Production Medium (e.g., X-medium: Soyabean meal, CaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄, Glycerol)[3]

  • Sodium Phosphate, Sodium Chloride, Hydrochloric Acid, Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Ammonium formate

  • Methanol

  • Deionized Water

Equipment
  • Shaker Incubator

  • Fermenter/Bioreactor

  • High-Speed Centrifuge

  • Filtration apparatus (e.g., Buchner funnel or tangential flow filtration system)

  • Chromatography System (e.g., ÄKTA system or similar)[4]

  • Cation-Exchange Chromatography Column (e.g., SP-Sepharose Fast Flow)[2]

  • Reversed-Phase C18 Column (e.g., Kromasil-100-5-μm C-18, 4.6 × 250 mm for analytical or preparative equivalent)[5]

  • HPLC System with UV Detector[1]

  • Lyophilizer (Freeze-Dryer)

  • pH Meter

Experimental Protocols

Step 1: Fermentation

This protocol describes a typical two-stage fermentation process for an actinomycete strain.

  • Seed Culture Preparation: Inoculate a single colony or a glycerol stock of Amicalatopsis orientalis into a 250 mL flask containing 50 mL of seed medium[3].

  • Incubation: Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm until a dense culture is obtained[2][3].

  • Production Culture: Transfer the seed culture (e.g., 5-10% v/v) into the production fermenter containing the production medium.

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 96-120 hours. Monitor pH and antibiotic production periodically via bioassay or HPLC analysis.

Step 2: Biomass Separation and Broth Clarification
  • Harvesting: After the fermentation period, harvest the culture broth.

  • Centrifugation: Separate the mycelial biomass from the culture broth by centrifugation at 6,000 x g for 15-20 minutes.

  • Filtration: Decant the supernatant and clarify it further by passing it through a 0.45 µm or 0.22 µm filter to remove any remaining cells and particulates. The resulting cell-free broth contains the secreted this compound.

Step 3: Cation-Exchange Chromatography (Capture Step)

This compound is a basic molecule, making cation-exchange chromatography an effective initial capture step[6].

  • Buffer Preparation: Prepare a binding buffer (e.g., 20 mM Sodium Phosphate, pH 6.0) and an elution buffer (e.g., 20 mM Sodium Phosphate with 0.5 M NaCl, pH 6.0).

  • pH Adjustment: Adjust the pH of the clarified culture broth to that of the binding buffer (pH 6.0).

  • Column Equilibration: Equilibrate the cation-exchange column (e.g., SP-Sepharose) with 5-10 column volumes (CV) of binding buffer.

  • Loading: Load the pH-adjusted broth onto the column at a controlled flow rate.

  • Washing: Wash the column with 5-10 CV of binding buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using the elution buffer. A linear gradient from 0 to 0.5 M NaCl can be used to separate components. Collect fractions and monitor absorbance at 280 nm.

  • Fraction Analysis: Analyze the collected fractions for this compound presence using HPLC. Pool the fractions containing the target compound.

Step 4: Reversed-Phase HPLC (Polishing Step)

The final polishing is performed using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity[1][5].

  • Sample Preparation: The pooled fractions from the ion-exchange step may need to be desalted and concentrated before loading onto the HPLC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.2% Ammonium Formate in water, pH adjusted to 4.5[5].

    • Mobile Phase B: Acetonitrile[5].

  • Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5) until a stable baseline is achieved.

  • Injection and Elution: Inject the concentrated sample. Elute with a linear gradient of Acetonitrile (e.g., 5% to 60% Mobile Phase B over 30 minutes)[1].

  • Detection and Collection: Monitor the elution profile at 254-280 nm[1]. Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC. A purity of ≥95% is often the target[1].

Step 5: Lyophilization
  • Combine the high-purity fractions from the RP-HPLC step.

  • Freeze the solution at -80°C.

  • Lyophilize the frozen sample to obtain this compound as a stable, dry powder. Store at -20°C or below.

Data Presentation

The efficiency of a purification protocol is assessed by tracking the purity and yield at each stage. The following table provides illustrative values for a typical this compound purification process.

Purification StepTypical PurityExpected Yield (%)Rationale / Notes
Clarified Culture Broth < 1%100%Starting material containing this compound and numerous media/cellular impurities.
Cation-Exchange Eluate 40-60%80-90%Efficient capture step that removes many acidic and neutral impurities. Some protein loss is expected[7].
Reversed-Phase HPLC Pool ≥ 95%[1]65-75%High-resolution step that separates this compound from closely related structural analogues.
Overall Process ≥ 95%50-65%Represents the cumulative yield after all purification and processing steps.

Note: Yields are estimates and can vary significantly based on fermentation titer, column loading, and optimization of each step.

References

Eremomycin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Eremomycin, a potent glycopeptide antibiotic, and detail standardized protocols for the determination of its Minimum Inhibitory Concentration (MIC). The information herein is intended to guide researchers in accurately assessing the in vitro activity of this compound against a range of bacterial pathogens.

Introduction

This compound is a glycopeptide antibiotic that demonstrates significant bactericidal activity against a wide spectrum of Gram-positive bacteria.[1][2] Structurally similar to vancomycin, this compound often exhibits superior potency, with reports indicating it can be 2 to 10 times more active.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival. This document outlines the standardized methods for quantifying the in vitro efficacy of this compound through the determination of its MIC, a key parameter in antimicrobial susceptibility testing.

Mechanism of Action

This compound, like other glycopeptide antibiotics, targets the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units. This binding event physically obstructs the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan polymer. The resulting inhibition of cell wall synthesis leads to a loss of cell integrity and ultimately, bacterial cell death.

Eremomycin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall Synthesis cluster_this compound This compound Action Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Elongation Growing_Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Growing_Peptidoglycan Transpeptidase Transpeptidase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase->Cross_linked_Peptidoglycan Inhibition_Outcome Inhibition of Cell Wall Synthesis Growing_Peptidoglycan->Transpeptidase Cross-linking This compound This compound This compound->Peptidoglycan_Precursor Binds to D-Ala-D-Ala This compound->Transglycosylase Inhibits This compound->Transpeptidase Inhibits Cell_Lysis Cell Lysis Inhibition_Outcome->Cell_Lysis

Caption: Mechanism of action of this compound.

Data Presentation: this compound Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial strains. These values have been compiled from multiple studies to provide a comparative overview of this compound's in vitro activity.

Bacterial StrainVancomycin SusceptibilityThis compound MIC (µg/mL)Reference
Staphylococcus aureus ATCC 29213Susceptible0.13 - 0.25[3]
Staphylococcus aureus (Vancomycin-Intermediate)Intermediate1[3]
Enterococcus faecalisSusceptible0.13 - 0.25[3]
Enterococcus faeciumSusceptible0.13 - 0.25[3]
Streptococcus pneumoniae ATCC 6305SusceptibleNot explicitly stated, but derivatives show activity[2]
Obligate anaerobic Gram-positive cocciSusceptible2x more active than vancomycin[1]
Clostridium spp.Susceptible2-4x more active than vancomycin[1]

Note: MIC values can vary depending on the testing methodology and the specific strain. The data presented here are for comparative purposes.

Experimental Protocols

The determination of this compound's MIC is crucial for assessing its antibacterial potency. The following are detailed protocols for the broth microdilution and agar dilution methods, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Use sterile, U-bottom or flat-bottom 96-well plates.

2. Assay Procedure:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This is determined by visually inspecting the wells for turbidity. The well with the lowest antibiotic concentration that remains clear is the MIC.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare as described for the broth microdilution method.

  • Bacterial Inoculum: Prepare as described for the broth microdilution method, achieving a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions and keep it molten in a 45-50°C water bath.

2. Assay Procedure:

  • Prepare a series of tubes, each containing 18 mL of molten MHA.

  • Add 2 mL of the appropriate this compound dilution to each tube to achieve the desired final concentrations in the agar (this creates a 1:10 dilution of the antibiotic). For example, to get a final concentration of 1 µg/mL, add 2 mL of a 10 µg/mL this compound solution.

  • Mix each tube thoroughly and pour the contents into a sterile petri dish. Allow the agar to solidify completely. Prepare one plate with no antibiotic to serve as a growth control.

  • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound.

  • Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, defined as no growth, a faint haze, or the growth of a single colony.

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution Start Start Prepare_Antibiotic Prepare this compound Stock Solution Start->Prepare_Antibiotic Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution_Broth Perform Serial Dilutions in 96-well plate Prepare_Antibiotic->Serial_Dilution_Broth Prepare_Plates Prepare Agar Plates with Varying this compound Concentrations Prepare_Antibiotic->Prepare_Plates Inoculate_Broth Inoculate Wells Prepare_Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates Prepare_Inoculum->Inoculate_Agar Serial_Dilution_Broth->Inoculate_Broth Incubate_Broth Incubate Plate (16-20h, 37°C) Inoculate_Broth->Incubate_Broth Read_MIC_Broth Read MIC (Lowest concentration with no visible growth) Incubate_Broth->Read_MIC_Broth End End Read_MIC_Broth->End Prepare_Plates->Inoculate_Agar Incubate_Agar Incubate Plates (16-20h, 37°C) Inoculate_Agar->Incubate_Agar Read_MIC_Agar Read MIC (Lowest concentration inhibiting growth) Incubate_Agar->Read_MIC_Agar Read_MIC_Agar->End

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for the Synthesis of Eremomycin Derivatives with Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), presents a significant challenge to global health. Glycopeptide antibiotics, like Eremomycin, are crucial in combating these infections. However, the emergence of resistance necessitates the development of new derivatives with improved efficacy. This document provides detailed protocols and application notes for the synthesis and evaluation of this compound derivatives, focusing on modifications that enhance their activity against both susceptible and resistant bacterial strains.

This compound is a glycopeptide antibiotic structurally similar to vancomycin, but it exhibits greater activity against many Gram-positive bacteria.[1] Chemical modification of this compound, particularly at the C-terminus and the eremosamine moiety, has proven to be a successful strategy for generating novel derivatives with enhanced antibacterial properties.[2][3] The introduction of hydrophobic and lipophilic substituents, such as alkylamines, arylalkyl groups, and adamantyl moieties, can significantly improve the activity of this compound, especially against vancomycin-resistant strains.[2][3] These modifications can lead to derivatives that not only retain the ability to inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II but may also possess alternative mechanisms of action, such as inhibiting the transglycosylase stage of cell wall biosynthesis or disrupting the bacterial membrane integrity.[1][4]

Data Presentation: Antibacterial Activity of this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various this compound derivatives against a panel of Gram-positive bacteria, including vancomycin-susceptible and -resistant strains. This data highlights the enhanced potency of the synthesized derivatives compared to the parent compound and vancomycin.

Table 1: MICs of this compound Carboxamide Derivatives (µg/mL)

CompoundS. aureus ATCC 29213 (VSSA)E. faecalis (VanA)E. faecium (VanB)
This compound0.5>12864
N'-decyl-eremomycin0.542
This compound N-decylamide0.2584
This compound N-(5-methoxytryptamine)amide0.5168
This compound N-(5-benzyloxytryptamine)amide0.584

Data compiled from multiple sources.[2]

Table 2: MICs of this compound Aminoalkylamide Derivatives (µg/mL)

CompoundS. aureus ATCC 29213 (VSSA)S. aureus (GISA)E. faecium (VanA)
This compound0.54>64
Vancomycin18>64
This compound N-(2-(benzylamino)ethyl)amide0.25216
This compound N-(2-((4-fluorobenzyl)amino)ethyl)amide0.12518
This compound N-(2-((2,4-difluorobenzyl)amino)ethyl)amide0.12514

Data is indicative and compiled from published studies.[2][5]

Table 3: MICs of Adamantyl-Containing this compound Derivatives (µg/mL)

CompoundS. aureus (MSSA)S. aureus (MRSA)S. aureus (GISA)E. faecalis (VRE)
This compound0.50.54>64
Vancomycin118>64
This compound N-adamantyl-2-amide0.250.25216

Data represents typical values from relevant literature.

Experimental Protocols

Protocol 1: General Synthesis of this compound Aminoalkylamides

This protocol describes a general method for the synthesis of this compound amides by conjugating a hydrophobic arylalkyl group via an alkylenediamine spacer.[2][5]

Materials:

  • This compound sulfate

  • Substituted diamine dihydrochloride (e.g., N-benzylethylenediamine dihydrochloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Isopropanol

  • Acetone

  • Diethyl ether

  • Water (for purification)

  • Acetonitrile (for purification)

  • Reverse-phase chromatography system

Procedure:

  • Dissolve this compound sulfate (0.29 mmol) in anhydrous DMSO (12.5 mL).

  • Add DIPEA (3.77 mmol) to the solution.

  • Add the dihydrochloride of the substituted diamine (2.61 mmol).

  • Add PyBOP (0.49 mmol) to the reaction mixture. The optimal molar ratio of this compound sulfate:diamine dihydrochloride:DIPEA:PyBOP is approximately 1:9:13:1.7.[2]

  • Stir the solution at room temperature for 1 hour.

  • To precipitate the product, add isopropanol (8.5 mL), followed by acetone (25 mL) and diethyl ether (15 mL) to the stirred solution.

  • Filter the resulting precipitate.

  • Dissolve the crude product in 3-5 mL of water.

  • Purify the derivative by reverse-phase chromatography using a water-acetonitrile gradient.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the compound using HRMS and NMR spectroscopy.

Protocol 2: Synthesis of this compound N-adamantyl-2-amide

This protocol outlines the synthesis of an adamantyl-containing carboxamide of this compound.

Materials:

  • This compound sulfate

  • (Adamantyl-2)amine hydrochloride

  • PyBOP

  • DMSO

  • DIPEA

  • Diethyl ether

Procedure:

  • Dissolve this compound sulfate (1 equivalent) in DMSO.

  • Add (adamantyl-2)amine hydrochloride (3 equivalents) to the solution.

  • Add DIPEA to adjust the pH to approximately 8.

  • Add PyBOP (1.1 equivalents) to initiate the condensation reaction.

  • Stir the reaction mixture at 18°C for 20 minutes, monitoring the reaction progress by TLC with UV detection.

  • Upon completion, add 50 mL of diethyl ether to the reaction mixture and shake vigorously to partially extract the DMSO.

  • Separate the diethyl ether layer. The product will be in the remaining layer.

  • Further purification is typically achieved by precipitation and washing, or by chromatographic methods as described in Protocol 1.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standardized broth microdilution method to determine the antibacterial activity of the synthesized this compound derivatives.[6][7]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Synthesized this compound derivatives

  • Vancomycin (as a control)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each this compound derivative and vancomycin in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of each antibiotic in MHB in the 96-well plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.06 µg/mL). The final volume in each well should be 100 µL after adding the inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (inoculum in MHB without antibiotic) and a negative control well (MHB only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Read the results visually or using a microplate reader to measure optical density.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound and its Lipophilic Derivatives

Eremomycin_Mechanism cluster_bacterium Gram-Positive Bacterium cluster_cell_wall Cell Wall Synthesis cluster_resistance VanA/VanB Resistance Lipid_I Lipid I Lipid_II Lipid II (with D-Ala-D-Ala) Lipid_I->Lipid_II Transglycosylation Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transpeptidation Lipid_II_Resistant Lipid II (with D-Ala-D-Lac) Cell_Membrane Cell Membrane This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala Inhibits Transglycosylation & Transpeptidation This compound->Lipid_II_Resistant Weak Binding Lipo_this compound Lipophilic This compound Derivative Lipo_this compound->Lipid_II Binds to D-Ala-D-Ala Inhibits Transglycosylation & Transpeptidation Lipo_this compound->Lipid_II_Resistant Enhanced Activity Lipo_this compound->Cell_Membrane Disrupts Membrane Potential

Caption: Mechanism of action of this compound and its enhanced derivatives.

Experimental Workflow: Synthesis and Evaluation of this compound Derivatives

Workflow start Start: This compound synthesis Chemical Synthesis (e.g., Amidation) start->synthesis purification Purification (Reverse-Phase HPLC) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization mic_testing Antibacterial Activity Testing (Broth Microdilution MIC) characterization->mic_testing data_analysis Data Analysis (Compare MICs) mic_testing->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for developing novel this compound derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) of this compound Derivatives

SAR cluster_modifications Structural Modifications cluster_activity Resulting Activity parent This compound Core hydrophobic Addition of Hydrophobic Groups (e.g., Alkyl Chains, Adamantyl) parent->hydrophobic lipophilic Introduction of Lipophilic Moieties (e.g., Arylalkyl Groups) parent->lipophilic enhanced_vssa Enhanced Activity vs. Vancomycin-Susceptible Strains (VSSA) hydrophobic->enhanced_vssa activity_vre Activity Against Vancomycin-Resistant Enterococci (VRE) hydrophobic->activity_vre spacer Inclusion of Spacers (e.g., Ethylenediamine) lipophilic->spacer lipophilic->enhanced_vssa lipophilic->activity_vre dual_action Potential for Dual Mechanism of Action activity_vre->dual_action reduced_resistance Overcoming Resistance Mechanisms activity_vre->reduced_resistance

Caption: Structure-activity relationships of modified this compound.

References

Application Notes and Protocols: Eremomycin in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the synergistic combinations of eremomycin with other antibiotics is limited. The following application notes and protocols are based on the established principles of antibiotic synergy and data from studies on vancomycin, a structurally and mechanistically similar glycopeptide antibiotic. The potential for synergy between this compound and other antibiotics should be experimentally verified.

Introduction to this compound and Combination Therapy

This compound is a glycopeptide antibiotic belonging to the same class as vancomycin.[1] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of lipid-linked peptidoglycan precursors.[2][3] This interaction obstructs the transglycosylation and transpeptidation steps essential for cell wall biosynthesis.[3]

The rationale for using antibiotics in combination includes broadening the spectrum of activity, preventing the emergence of resistant strains, and achieving synergistic bactericidal effects.[4][5] Synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[4] For glycopeptides like this compound, combination therapy is a promising strategy to enhance efficacy, particularly against difficult-to-treat infections caused by resistant pathogens.

Potential Synergistic Combinations with this compound

Based on studies with the closely related glycopeptide vancomycin, the following antibiotic classes are promising candidates for synergistic combinations with this compound.

This compound and β-Lactams

Several studies have demonstrated synergistic effects when vancomycin is combined with β-lactam antibiotics against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA).[6][7] The proposed mechanism for this synergy involves the damage to the bacterial cell wall by β-lactams, which may facilitate the entry of the bulkier glycopeptide molecule to its target site.[8]

This compound and Aminoglycosides

The combination of aminoglycosides with cell wall active agents like glycopeptides is a classic example of antibiotic synergy.[9] Aminoglycosides inhibit protein synthesis by binding to the 30S ribosomal subunit.[10] It is hypothesized that the cell wall damage induced by glycopeptides enhances the uptake of aminoglycosides into the bacterial cell, leading to a more potent bactericidal effect.[8] Combinations of vancomycin with aminoglycosides have shown synergistic activity against Gram-positive cocci.[7]

Data on Synergistic Combinations of Vancomycin (as a proxy for this compound)

The following table summarizes representative data from studies on vancomycin combination therapies. These combinations and the observed synergistic effects provide a rationale for investigating similar combinations with this compound.

Combination (Vancomycin + Antibiotic)Target Organism(s)Key FindingsReference(s)
Vancomycin + CefazolinVSSA, hVISA, VISA4- to 16-fold reduction in vancomycin MIC; synergistic and bactericidal activity.[6]
Vancomycin + CefepimeVSSA, hVISA, VISA4- to 16-fold reduction in vancomycin MIC; synergistic and bactericidal activity.[6]
Vancomycin + CeftarolineVSSA, hVISA, VISA4- to 16-fold reduction in vancomycin MIC; most beneficial effect in combination.[6]
Vancomycin + NafcillinVSSA, hVISA, VISA4- to 16-fold reduction in vancomycin MIC; synergistic and bactericidal activity.[6]
Vancomycin + ImipenemMRSAStrongly bactericidal against some strains.[7]
Vancomycin + NetilmicinMRSARarely bactericidal alone, but enhanced killing with a β-lactam.[7]

VSSA: Vancomycin-Susceptible Staphylococcus aureus; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[11][12][13]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and another antibiotic.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution

  • 96-well microtiter plates[11]

  • Bacterial culture (e.g., S. aureus) adjusted to 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)[13]

  • Incubator (35°C)[13]

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound along the y-axis (rows) of the 96-well plate.

    • Prepare serial twofold dilutions of the second antibiotic along the x-axis (columns) of the plate.[13]

    • The final volume in each well should be 50 µL after adding the bacterial inoculum.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

    • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.[13]

  • Controls:

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (bacteria in broth without antibiotics) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C for 18-24 hours.[13]

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the FIC for each antibiotic:

      • FIC of this compound (A) = MIC of this compound in combination / MIC of this compound alone

      • FIC of second antibiotic (B) = MIC of antibiotic B in combination / MIC of antibiotic B alone

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of antibiotic B.[13]

    • Interpret the results:

      • Synergy: FICI ≤ 0.5[13]

      • Additive/Indifference: 0.5 < FICI ≤ 4.0[13]

      • Antagonism: FICI > 4.0[13]

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[12]

Objective: To assess the rate of bacterial killing by an antibiotic combination over a 24-hour period.

Materials:

  • This compound and second antibiotic at desired concentrations (e.g., based on MICs from the checkerboard assay).

  • Bacterial culture in logarithmic growth phase.

  • Culture tubes or flasks.

  • Shaking incubator (37°C).

  • Agar plates for colony counting.

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

Procedure:

  • Preparation:

    • Prepare culture tubes with broth containing:

      • No antibiotic (growth control).

      • This compound alone.

      • Second antibiotic alone.

      • Combination of this compound and the second antibiotic.

    • The antibiotic concentrations are typically based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Inoculation:

    • Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Visualizations

Synergy_Mechanism cluster_0 Bacterial Cell This compound This compound Aminoglycoside Aminoglycoside This compound->Aminoglycoside Enhances Uptake CellWall Cell Wall Synthesis (Peptidoglycan) This compound->CellWall Inhibits BetaLactam β-Lactam BetaLactam->this compound Enhances Uptake BetaLactam->CellWall Inhibits Ribosome Protein Synthesis (30S Ribosome) Aminoglycoside->Ribosome Inhibits CellDeath Bacterial Cell Death CellWall->CellDeath Leads to Ribosome->CellDeath Leads to

Caption: Proposed mechanisms of synergy for this compound combinations.

Checkerboard_Workflow A Prepare Serial Dilutions of Antibiotics in 96-well Plate B Inoculate with Bacterial Suspension (~5x10^5 CFU/mL) A->B C Incubate at 35°C for 18-24h B->C D Determine MIC of each Antibiotic Alone and in Combination C->D E Calculate FIC Index (FICI = FIC_A + FIC_B) D->E F Interpret Synergy (FICI <= 0.5), Additive (0.5 < FICI <= 4), or Antagonism (FICI > 4) E->F

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Workflow A Prepare Cultures with Antibiotics (Single and Combination) B Inoculate with Bacteria (~5x10^5 - 5x10^6 CFU/mL) A->B C Incubate with Shaking at 37°C B->C D Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions and Plate for Colony Count D->E F Plot log10 CFU/mL vs. Time E->F G Analyze for Synergy (>= 2-log10 decrease vs. single agent) F->G

Caption: Workflow for the time-kill curve assay.

References

In Vivo Efficacy of Eremomycin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Eremomycin and its derivatives in various animal models of bacterial infection. Detailed protocols for establishing these infection models are provided to facilitate the design and execution of preclinical studies.

Data Presentation: In Vivo Efficacy of this compound and Derivatives

The following table summarizes the quantitative data on the efficacy of this compound and its aminoalkylamide derivative against Staphylococcus aureus in a mouse sepsis model. The 50% effective dose (ED₅₀) is a key metric for evaluating the potency of an antimicrobial agent in vivo.

CompoundAnimal ModelPathogenEfficacy (ED₅₀ mg/kg)Administration RouteReference
This compoundMouse SepsisStaphylococcus aureus1.0Intravenous (IV)[1]
This compound N-(2-((2-fluorobenzyl)amino)ethyl)amide (4e)Mouse SepsisStaphylococcus aureus0.3Intravenous (IV)[1]
Vancomycin (Reference)Mouse SepsisStaphylococcus aureus2.25Intravenous (IV)[1]

Experimental Protocols

Detailed methodologies for establishing key animal models of bacterial infection are outlined below. These protocols are essential for assessing the in vivo efficacy of this compound and other antimicrobial agents.

Protocol 1: Mouse Model of Staphylococcus aureus Sepsis

This model is used to evaluate the systemic efficacy of antimicrobial agents against S. aureus infection.[2][3][4][5]

Materials:

  • Staphylococcus aureus strain (e.g., methicillin-resistant S. aureus - MRSA)[3]

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), sterile

  • Hog gastric mucin (optional, for enhancing infectivity)[2][3]

  • Male or female mice (e.g., BALB/c, CD-1), 6-8 weeks old

  • Syringes and needles (27-30 gauge)

  • This compound or its derivatives

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.

    • Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions on Tryptic Soy Agar (TSA).[5]

    • For some protocols, the bacterial suspension is mixed with hog gastric mucin to enhance virulence.[2][3]

  • Infection:

    • Administer the bacterial suspension to mice via intraperitoneal (IP) or intravenous (IV) injection. The volume and CFU count will need to be optimized based on the virulence of the bacterial strain and the mouse strain used to achieve a lethal infection.[2][4]

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer this compound, its derivatives, or a vehicle control to different groups of mice. The route of administration (e.g., IV, subcutaneous) should be consistent with the intended clinical use.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, hunched posture) and mortality over a defined period (e.g., 7-14 days).[2]

    • The primary endpoint is typically survival, from which the ED₅₀ can be calculated.

    • Secondary endpoints can include bacterial load in blood and organs (spleen, liver, kidneys) at specific time points. This is determined by homogenizing tissues and plating serial dilutions to enumerate CFU.[2]

Protocol 2: Mouse Model of Streptococcus pneumoniae Pneumonia

This model is designed to assess the efficacy of antimicrobial agents in treating respiratory tract infections caused by S. pneumoniae.[6][7][8]

Materials:

  • Streptococcus pneumoniae strain (e.g., serotype 2, 3, or 4)[6][9]

  • Todd-Hewitt broth supplemented with yeast extract (THY) or other suitable broth

  • Phosphate-Buffered Saline (PBS), sterile

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Male or female mice (e.g., BALB/c, C57BL/6), 6-8 weeks old

  • Pipettor and sterile tips or a microsyringe

  • This compound or its derivatives

  • Vehicle control

Procedure:

  • Bacterial Culture Preparation:

    • Culture S. pneumoniae on blood agar plates.

    • Inoculate a single colony into THY broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C in a 5% CO₂ atmosphere.[7]

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/50 µL). Verify the concentration by plating.

  • Infection:

    • Anesthetize the mice.

    • Instill the bacterial suspension intranasally (e.g., 25 µL per nostril) to induce pneumonia.[7][8] Alternatively, intratracheal instillation can be performed for a more direct lung infection.[6]

  • Treatment:

    • Administer the test compounds or vehicle control at a predetermined time after infection (e.g., 2-4 hours) via the desired route.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of respiratory distress and other clinical signs of illness.

    • Primary endpoints can include survival over a set period.

    • Secondary endpoints often involve determining the bacterial load in the lungs and blood at various time points post-infection. This involves homogenizing lung tissue and plating for CFU enumeration.[8]

Protocol 3: Mouse Model of Enterococcus faecalis Systemic Infection

This model is suitable for evaluating the efficacy of antibiotics against systemic enterococcal infections, such as bacteremia.[10][11]

Materials:

  • Enterococcus faecalis strain (e.g., clinical isolate or ATCC strain)

  • Brain Heart Infusion (BHI) broth

  • Phosphate-Buffered Saline (PBS), sterile

  • Male or female mice (e.g., BALB/c), 6-8 weeks old

  • Syringes and needles (27-30 gauge)

  • This compound or its derivatives

  • Vehicle control

Procedure:

  • Bacterial Culture Preparation:

    • Grow E. faecalis in BHI broth overnight at 37°C.

    • Subculture and grow to mid-logarithmic phase.

    • Harvest the bacteria, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/mL). Confirm the inoculum concentration by plating.

  • Infection:

    • Inject the bacterial suspension intravenously via the tail vein.[10] The inoculum size should be sufficient to establish a persistent infection and may need to be optimized.

  • Treatment:

    • Administer the therapeutic agents or vehicle control at a specified time post-infection.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness.

    • The primary endpoint is often the bacterial burden in target organs such as the kidneys, liver, and spleen at a defined time point (e.g., 48 or 72 hours post-infection).[10] Tissues are harvested, homogenized, and plated for CFU counting.

    • Survival can also be used as a primary endpoint if a lethal infection model is established.

Visualizations

The following diagrams illustrate key aspects of in vivo efficacy studies and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints cluster_data Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (Washing & Resuspension) Bacterial_Culture->Inoculum_Prep Infection Infection (IV, IP, or IN) Inoculum_Prep->Infection Animal_Acclimation Animal Acclimation (e.g., Mice) Animal_Acclimation->Infection Treatment Treatment Administration (this compound or Vehicle) Infection->Treatment Monitoring Clinical Monitoring (Survival & Symptoms) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Bacterial Load in Organs) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis (ED50 Calculation) Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

Eremomycin_Mechanism cluster_synthesis Peptidoglycan Synthesis Lipid_II Lipid II Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Glycan Chain Elongation Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Peptide Cross-linking Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Peptidoglycan This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala Inhibition->Transglycosylase Inhibition Inhibition->Transpeptidase Inhibition

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Eremomycin stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Eremomycin Stability Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

A1: Based on data from the closely related glycopeptide, vancomycin, the region of maximum stability is between pH 3.0 and 5.7.[1][2] Outside of this range, the degradation of the antibiotic is more rapid.

Q2: How do different buffer components affect this compound stability?

A2: Buffer components can significantly influence the stability of glycopeptide antibiotics. For instance, phosphate ions have been shown to catalyze the decomposition of vancomycin, with the effect being more pronounced at higher pH values (e.g., pH 6.85) compared to the more stable acidic range.[1][2]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for glycopeptide antibiotics like this compound include hydrolysis and acid-catalyzed splitting of the sugar moieties from the peptide core.[3] In acidic conditions, the glycosidic bonds linking the sugars can be cleaved.

Q4: How does temperature affect the stability of this compound solutions?

A4: Temperature is a critical factor in the stability of this compound. Higher temperatures accelerate the rate of chemical degradation, primarily through hydrolysis.[2] It is generally recommended to store solutions at controlled room temperature or under refrigeration, as specified by stability studies.

Q5: Are there any visual indicators of this compound degradation?

A5: Visual signs of degradation can include the formation of precipitates or a change in the color or clarity of the solution.[4] However, significant degradation can occur before any visual changes are apparent. Therefore, analytical methods are necessary for accurate stability assessment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Solution - Inappropriate pH: The pH of the buffer solution may be outside the optimal range of 3-5.7. - High Storage Temperature: The solution may be stored at a temperature that accelerates degradation. - Incompatible Buffer: The buffer components (e.g., phosphate) may be catalyzing degradation.- Adjust the pH of your buffer solution to be within the 3-5.7 range. - Store the solution at the recommended temperature, typically refrigerated (2-8 °C) or controlled room temperature. - Consider using a different buffer system, such as citrate or acetate, and perform a stability study.
Precipitate Formation - pH Shift: The pH of the solution may have shifted to a range where the antibiotic is less soluble. - High Concentration: The concentration of this compound in the solution may be too high for the given solvent and storage conditions.- Verify and adjust the pH of the solution. - Dilute the solution to a lower concentration. - Perform solubility studies at your desired concentration and storage conditions.
Unexpected Peaks in HPLC/LC-MS - Degradation Products: The new peaks are likely due to the formation of degradation products.- Identify the degradation products using mass spectrometry (MS). - Review your storage and handling procedures to minimize degradation. - Utilize a validated stability-indicating analytical method to quantify the active ingredient and its degradants.

Quantitative Stability Data (Based on Vancomycin)

The following table summarizes the pH-dependent stability of vancomycin, which is expected to be a reasonable proxy for this compound. The decomposition of vancomycin follows first-order kinetics.[1]

pH Observed Rate Constant (k_obs) at Room Temperature Stability Profile
1.0 - 3.0Increases with decreasing pHAcid-catalyzed degradation.[1]
3.0 - 5.7MinimalRegion of maximum stability; water-catalyzed degradation.[1][2]
5.7 - 7.0Increases with increasing pHBase-catalyzed degradation, significantly accelerated by phosphate ions.[1][2]
> 7.0Rapid decompositionUnstable region.[1]

Note: The exact values for the rate constants are dependent on buffer composition, ionic strength, and temperature and should be determined experimentally for a specific formulation.

Experimental Protocols

Protocol for Assessing this compound Stability using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for evaluating the stability of this compound in a given buffer solution.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer components (e.g., sodium phosphate, sodium citrate, acetic acid)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Buffer Solutions:

  • Prepare the desired buffer solutions at various pH levels (e.g., pH 3, 4, 5, 6, 7).

  • Ensure the buffer concentration is appropriate for the experiment.

3. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water) to prepare a stock solution of known concentration.

4. Preparation of Stability Samples:

  • Dilute the this compound stock solution with each of the prepared buffer solutions to the final desired concentration.

  • Transfer the samples into appropriate storage containers (e.g., glass vials).

5. Stability Study Conditions:

  • Store the samples under controlled temperature conditions. For accelerated stability testing, elevated temperatures (e.g., 40°C, 50°C, 60°C) are often used.[5][6][7]

  • Include a set of samples stored at a control temperature (e.g., 4°C).

6. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each sample.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile.[8]

  • Monitor the elution of this compound and any degradation products using a UV detector at an appropriate wavelength.

7. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Identify and, if possible, quantify any significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_buffer Prepare Buffer Solutions (Varying pH) prep_samples Prepare Stability Samples prep_buffer->prep_samples prep_eremo Prepare this compound Stock Solution prep_eremo->prep_samples storage Store Samples at Controlled Temperatures (e.g., 4°C, 25°C, 40°C) prep_samples->storage sampling Withdraw Aliquots at Timed Intervals storage->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quant Quantify this compound Concentration hplc->quant degradants Identify Degradation Products hplc->degradants kinetics Determine Degradation Kinetics (k, t½) quant->kinetics

Caption: Workflow for this compound Stability Assessment.

References

Eremomycin in Solution: A Technical Guide to Degradation Products and Stability

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the common degradation products of Eremomycin in solution. This document outlines the primary degradation pathways, factors influencing stability, and analytical methodologies for monitoring this compound and its degradants. Troubleshooting guides and frequently asked questions (FAQs) are included to address common issues encountered during experimental work.

Introduction to this compound Degradation

This compound, a glycopeptide antibiotic, is susceptible to degradation in solution, primarily through three main pathways: deglycosylation, dechlorination, and Edman degradation. These processes can be influenced by various environmental factors, including pH, temperature, and exposure to light, leading to a loss of antibacterial activity. Understanding these degradation pathways is crucial for the development of stable formulations and for accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of this compound observed in solution?

A1: The primary degradation products of this compound in solution arise from the loss of sugar moieties (deglycosylation), removal of a chlorine atom (dechlorination), and cleavage of the N-terminal amino acid. The most commonly identified degradation products include:

  • Deseremosaminyl-eremomycin: Formed by the loss of the eremosamine sugar.

  • Eremosaminyl aglycone: Results from the loss of the glucose and the other eremosamine sugar.

  • This compound aglycone: The core peptide structure remaining after the removal of all sugar residues.

  • Dechlorothis compound: Formed by the reductive elimination of the chlorine atom.[1]

  • Des-(N-methyl-D-leucyl)this compound: A hexapeptide resulting from the Edman degradation of the N-terminal amino acid.[1][2]

Q2: What are the primary factors that accelerate the degradation of this compound in solution?

A2: The stability of this compound in solution is significantly influenced by several factors:

  • pH: Acidic conditions can promote the splitting of the sugar moieties.[3]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.

  • Presence of Oxidizing Agents: Oxidizing agents can modify the chemical structure of this compound.

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. What could be the cause?

A3: Unexpected peaks in your HPLC chromatogram are often indicative of this compound degradation. Refer to the table of common degradation products below to tentatively identify these peaks based on their expected relative retention times. To confirm their identity, LC-MS/MS analysis is recommended. The presence of these peaks suggests that your sample may have been exposed to adverse storage conditions (e.g., improper pH, high temperature, or light exposure).

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in the color of your this compound solution is a visual indicator of potential chemical degradation. It is strongly recommended to perform an analytical assessment (e.g., HPLC) to determine the purity of the solution before further use. A significant decrease in the main this compound peak and the appearance of degradation product peaks would suggest that the solution is no longer suitable for experiments where precise concentration and purity are critical.

Q5: How can I minimize the degradation of this compound in my experiments?

A5: To minimize degradation, it is crucial to control the storage and handling conditions of your this compound solutions.

  • pH Control: Maintain the pH of the solution within the recommended stability range (if available from the manufacturer). Generally, neutral to slightly acidic pH is preferable for many glycopeptide antibiotics.

  • Temperature Control: Store this compound solutions at refrigerated temperatures (2-8 °C) and protect them from freezing. For long-term storage, consult the manufacturer's recommendations.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the impact of degradation over time.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of Antibacterial Activity Degradation of this compound into less active or inactive products.1. Prepare a fresh solution of this compound. 2. Analyze the old solution by HPLC to confirm degradation. 3. Review storage and handling procedures to prevent future degradation.
Multiple Peaks in HPLC Analysis Sample degradation due to improper storage or handling (pH, temperature, light).1. Identify potential degradation products by comparing retention times with known standards or literature data. 2. Use LC-MS/MS for definitive identification of the degradation products. 3. Optimize storage conditions to minimize degradation.
Inconsistent Experimental Results Variable levels of this compound degradation between different batches of solutions.1. Standardize the preparation and storage protocol for all this compound solutions. 2. Perform a purity check using HPLC on each new batch of solution before use.
Precipitation in Solution Formation of insoluble degradation products or changes in solubility due to pH shifts.1. Check the pH of the solution. 2. If degradation is suspected, analyze the supernatant and the precipitate (if possible) by HPLC to identify the components.

Quantitative Data Summary

Quantitative data on the degradation rates of this compound under specific pH, temperature, and light conditions is not extensively available in the public domain. The following table provides a general overview of the expected stability based on studies of related glycopeptide antibiotics.

Table 1: General Stability Profile of this compound in Solution

Condition Parameter Expected Stability Primary Degradation Products
pH Acidic (pH < 4)LowDeseremosaminyl-eremomycin, Eremosaminyl aglycone, Aglycone
Neutral (pH 6-7.5)Moderate to HighMinimal degradation
Alkaline (pH > 8)Low to ModeratePotential for various hydrolytic products
Temperature Refrigerated (2-8 °C)HighMinimal degradation
Room Temperature (20-25 °C)ModerateGradual formation of all degradation products
Elevated (> 40 °C)LowAccelerated formation of all degradation products
Light Protected from LightHighMinimal degradation
Exposed to UV/Visible LightLowPhotodegradation products (structures may vary)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.

1. Acidic Degradation:

  • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
  • Incubate the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH.
  • Analyze by HPLC.

2. Alkaline Degradation:

  • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
  • Incubate the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M HCl.
  • Analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Store a solid sample of this compound at 105°C for 24 hours.
  • Dissolve the heat-treated sample in a suitable solvent (e.g., water or mobile phase) to a final concentration of 1 mg/mL.
  • Analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Keep a control sample protected from light at the same temperature.
  • Analyze both solutions by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

Note: This method will likely need to be optimized to achieve adequate separation of all degradation products from the parent this compound peak. Method validation should be performed according to ICH guidelines.

Visualizations

eremomycin_degradation_pathway This compound This compound Deseremosaminyl Deseremosaminyl- This compound This compound->Deseremosaminyl Acid Hydrolysis (Loss of Eremosamine) Dechloro Dechlorothis compound This compound->Dechloro Reductive Elimination Hexapeptide Des-(N-methyl-D-leucyl)- This compound This compound->Hexapeptide Edman Degradation Eremosaminyl_aglycone Eremosaminyl Aglycone This compound->Eremosaminyl_aglycone Acid Hydrolysis (Loss of Glucose and Eremosamine) Aglycone This compound Aglycone Deseremosaminyl->Aglycone Further Acid Hydrolysis Eremosaminyl_aglycone->Aglycone Further Acid Hydrolysis

Caption: Major degradation pathways of this compound in solution.

troubleshooting_workflow start Unexpected Experimental Results (e.g., low activity, extra HPLC peaks) check_solution Check this compound Solution (Age, Appearance, Storage) start->check_solution analyze_hplc Analyze by Stability-Indicating HPLC Method check_solution->analyze_hplc Suspicion of Degradation review_protocol Review Experimental Protocol for Other Issues check_solution->review_protocol No Obvious Issues compare_results Compare with Reference (Fresh solution, Standard) analyze_hplc->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Significant Differences no_degradation No Significant Degradation compare_results->no_degradation No Significant Differences prepare_fresh Prepare Fresh Solution degradation_confirmed->prepare_fresh no_degradation->review_protocol optimize_storage Optimize Storage and Handling Procedures prepare_fresh->optimize_storage

Caption: Troubleshooting workflow for unexpected experimental results.

References

Troubleshooting low yield in Eremomycin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Eremomycin biosynthesis by Amycolatopsis orientalis.

Troubleshooting Guides

This section addresses specific issues that can lead to decreased this compound production.

Q1: My Amycolatopsis orientalis culture is growing well, but the this compound titer is significantly lower than expected. What are the potential causes?

A1: Low this compound yield despite good biomass can be attributed to several factors, primarily related to precursor availability, gene expression, and fermentation conditions. Here's a step-by-step guide to troubleshoot this issue:

  • Verify Precursor Amino Acid Availability: this compound is a glycopeptide antibiotic assembled by a non-ribosomal peptide synthetase (NRPS) from specific non-proteinogenic amino acids like 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), as well as common amino acids such as leucine and tyrosine.[1][2] Insufficient supply of these precursors is a common bottleneck.

    • Solution: Supplement the fermentation medium with precursor amino acids. See the "Experimental Protocols" section for a detailed precursor feeding strategy.

  • Assess Expression of Biosynthetic Genes: The this compound biosynthetic gene cluster (BGC) may not be adequately transcribed, even with sufficient biomass. The expression of these genes is often tightly regulated.

    • Solution: Perform a gene expression analysis using Reverse Transcription Quantitative PCR (RT-qPCR) on key biosynthetic genes within the erm cluster at different time points of the fermentation. A significant downregulation could indicate a regulatory issue. Refer to the "Experimental Protocols" section for a detailed RT-qPCR protocol.

  • Optimize Fermentation Parameters: Suboptimal fermentation conditions can stress the culture and divert resources away from secondary metabolism.

    • Solution: Review and optimize critical fermentation parameters such as pH, temperature, dissolved oxygen, and nutrient concentrations.[3][4][5] See Table 1 for recommended starting points based on related glycopeptide antibiotic fermentations.

The following workflow can guide your troubleshooting process:

G start Low this compound Yield with Good Biomass precursor Check Precursor Availability (HPLC Analysis of Media) start->precursor gene_expression Analyze Biosynthetic Gene Expression (RT-qPCR) precursor->gene_expression If precursors are sufficient supplement Supplement Medium with Precursors (e.g., Hpg, Dpg, Tyr, Leu) precursor->supplement If precursors are limited fermentation Evaluate Fermentation Conditions (pH, Temp, DO) gene_expression->fermentation If expression is low regulatory Investigate Regulatory Gene Expression (e.g., StrR-like, Two-Component Systems) gene_expression->regulatory If expression is low optimize Optimize Fermentation Parameters (See Table 1) fermentation->optimize If conditions are suboptimal end Improved Yield supplement->end regulatory->end optimize->end

Caption: Troubleshooting workflow for low this compound yield.
Q2: I suspect a regulatory issue is suppressing the this compound biosynthetic gene cluster. What are the likely regulatory elements involved?

A2: The regulation of glycopeptide antibiotic biosynthesis is complex and often involves pathway-specific and global regulatory proteins. In Amycolatopsis and related genera, two key types of regulators are commonly implicated:

  • StrR-like Regulators: These are pathway-specific transcriptional activators often found within the biosynthetic gene cluster. For instance, the balhimycin BGC in Amycolatopsis balhimycina contains a StrR-like regulator, Bbr, which binds to promoter regions of biosynthetic genes to activate their transcription.[6] A mutation or downregulation of a similar regulator in your A. orientalis strain could be the cause of low yield.

  • Two-Component Systems (TCS): These systems, comprising a sensor kinase and a response regulator, allow the bacterium to respond to environmental stimuli.[7][8] Some TCSs have been shown to regulate antibiotic biosynthesis. For example, in the glycopeptide producer Nonomuraea gerenzanensis, the Dbv6/Dbv22 TCS negatively regulates the expression of biosynthetic genes.[9] While a homologous system in A. orientalis for this compound has not been fully characterized, it represents a plausible regulatory mechanism.

The diagram below illustrates a potential regulatory cascade:

G cluster_0 Regulatory Control of this compound Biosynthesis stimulus Environmental/Cellular Signal (e.g., Nutrient Limitation, Cell Density) tcs_sk Sensor Kinase (e.g., Dbv22-like) stimulus->tcs_sk tcs_rr Response Regulator (e.g., Dbv6-like) tcs_sk->tcs_rr Phosphorylation Cascade strr StrR-like Activator (e.g., Bbr-like) tcs_rr->strr Repression (-) bgc This compound Biosynthetic Genes (erm cluster) strr->bgc Activation (+) This compound This compound bgc->this compound

Caption: Putative regulatory pathway for this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium composition for this compound production?

A1: While the exact optimal medium can be strain-specific, a complex medium containing slowly metabolized carbon sources and a balanced nitrogen source is generally preferred for glycopeptide antibiotic production. Optimization of the medium composition is a critical step.[4]

ComponentRecommended RangeRationale
Carbon Source 20-50 g/LA combination of a complex carbohydrate (e.g., starch) and a simple sugar (e.g., glucose) often works well.
Nitrogen Source 10-20 g/LSoybean meal, yeast extract, or a combination of amino acids can be effective.
Phosphate 1-5 g/LEssential for primary metabolism and energy production. Phosphate limitation can sometimes trigger secondary metabolism.
Trace Elements VariesCrucial for enzyme cofactors. Include a standard trace element solution.

Table 1: General Recommendations for Fermentation Media Optimization.

Q2: What are the ideal physical parameters for A. orientalis fermentation?

A2: The physical environment of the fermentation is critical for maximizing yield.[3][5]

ParameterRecommended RangeRationale
Temperature 28-32°CBalances growth rate and enzyme stability for secondary metabolite production.
pH 6.8-7.5Should be controlled throughout the fermentation, as secondary metabolism can be pH-sensitive.
Agitation 200-400 rpmEnsures homogeneity and aids in oxygen transfer.
Aeration 0.5-1.5 vvmMaintains sufficient dissolved oxygen for aerobic respiration and biosynthesis.

Table 2: Recommended Physical Fermentation Parameters.

Q3: How is this compound biosynthesis initiated and what are the key enzymatic steps?

A3: this compound biosynthesis begins with the production of its constituent non-proteinogenic amino acids, followed by their assembly on a large NRPS enzyme complex.[1][2]

The core pathway is as follows:

G cluster_pathway This compound Biosynthetic Pathway precursors Precursor Amino Acids (Hpg, Dpg, Leu, Tyr, etc.) nrps Non-Ribosomal Peptide Synthetase (NRPS) Heptapeptide Assembly precursors->nrps p450s Cytochrome P450 Oxidases Oxidative Cross-linking nrps->p450s Linear Peptide tailoring Tailoring Enzymes (Glycosylation, Chlorination) p450s->tailoring Cross-linked Aglycone This compound Mature this compound tailoring->this compound

References

Eremomycin Antibacterial Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Eremomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for antibacterial assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?

A1: The optimal concentration of this compound will vary depending on the bacterial species and strain being tested. Based on available data for this compound and its derivatives, a sensible starting range for a standard broth microdilution MIC assay against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis would be a serial dilution from 64 µg/mL down to 0.06 µg/mL. This compound has been reported to be 2-10 times more active than vancomycin, and some derivatives show high potency with MICs in the range of 0.13–1 mg/L (or µg/mL) against susceptible and intermediate-resistant staphylococci and enterococci.[1][2][3]

Q2: I'm observing inconsistent MIC results between replicates. What could be the cause?

A2: Inconsistent MIC results can stem from several factors. One common issue is improper homogenization of the antimicrobial substance in the test wells.[4] Ensure that after adding the bacterial inoculum to the wells containing the this compound dilutions, the plate is gently mixed to ensure a uniform distribution of the antibiotic and bacteria. Another potential cause is variability in the inoculum density between wells. Precise pipetting and thorough mixing of the bacterial suspension before inoculation are critical. Finally, some compounds, particularly those of natural origin, may not be fully solubilized, leading to uneven distribution. Visually inspect your stock solutions and dilutions for any precipitates.[4]

Q3: How should I prepare and store my this compound stock solution?

A3: While specific stability data for this compound solutions in a laboratory setting is not extensively documented, general best practices for glycopeptide antibiotics should be followed. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO), depending on the solubility of your specific this compound salt.[5] For MIC assays, stock solutions are typically prepared at 10 to 100 times the highest concentration to be tested. To minimize degradation, it is advisable to prepare fresh solutions for each experiment.[6] If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or lower to avoid repeated freeze-thaw cycles. Long-term stability studies for various antibiotics in solution at different temperatures have shown variable results, so minimizing storage time is a prudent approach.[6]

Q4: The growth in my positive control well is weak or absent. What should I do?

A4: Weak or no growth in the positive control (wells with bacteria but no antibiotic) invalidates the assay, as it indicates a problem with the bacterial inoculum or the growth medium.[7] First, verify the viability of your bacterial culture by streaking it on an appropriate agar plate. Second, ensure your inoculum was prepared correctly to the specified density (typically a 0.5 McFarland standard for a final concentration of approximately 5 x 10^5 CFU/mL in the test wells).[7] Finally, confirm that the correct growth medium was used and that it was prepared and stored correctly. If the issue persists, consider preparing fresh media and a new bacterial culture from a stock.

Q5: I'm having difficulty reading the MIC endpoint. What are some common issues with glycopeptides?

A5: Reading the MIC endpoint for glycopeptides can sometimes be challenging. Issues such as trailing (faint growth across a range of concentrations) or the appearance of pinpoint colonies within the zone of inhibition can occur. For broth microdilution assays, the MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[5] It is important to read the plates against a dark, non-reflective background to accurately assess growth. If you observe a "button" of growth at the bottom of the wells, this should be considered as growth. In cases of uncertainty, it may be helpful to use a plate reader to measure the optical density, though visual inspection remains the gold standard. For gradient diffusion strips, a slim ellipse of inhibition may be observed with glycopeptides; in such cases, the MIC is read at the end of the dip in the elliptical zone.[8]

Data Presentation

The following table summarizes typical MIC ranges for an this compound derivative (pyrrolidide) against various Gram-positive bacteria. These values can serve as a reference for establishing the concentration range in your antibacterial assays. Note that the potency of the parent this compound compound may differ.

Bacterial SpeciesSusceptibility StatusThis compound Pyrrolidide MIC Range (mg/L or µg/mL)Vancomycin MIC Range (mg/L or µg/mL)
Staphylococcus aureusVancomycin-Susceptible0.13 - 0.250.5 - 1
Staphylococcus aureusVancomycin-Intermediate11 - 2
Coagulase-Negative StaphylococciVancomycin-Susceptible0.13 - 0.250.5 - 2
Enterococcus faecalisVancomycin-Susceptible0.251 - 2
Enterococcus faeciumVancomycin-Susceptible0.131

Data adapted from a study on this compound pyrrolidide.[3]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water or DMSO) to achieve a high-concentration stock solution (e.g., 1280 µg/mL). b. Ensure the powder is completely dissolved. The stock solution can be filter-sterilized if not prepared from a sterile powder and dissolved in a sterile solvent.

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute the adjusted bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of the Microtiter Plate: a. Using a 96-well microtiter plate, add 100 µL of sterile broth to all wells except for the first column. b. Add 200 µL of the highest concentration of this compound (e.g., 128 µg/mL, prepared from the stock solution) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the last 100 µL from the final well in the dilution series. d. The final volume in each well should be 100 µL. e. Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

4. Inoculation and Incubation: a. Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Mandatory Visualizations

Eremomycin_MIC_Workflow Experimental Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_this compound->prep_plate Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic result Determine MIC Value read_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Eremomycin_MoA Mechanism of Action of this compound This compound This compound Binding Binding of this compound to D-Ala-D-Ala This compound->Binding DAlaDAla D-Ala-D-Ala terminus of peptidoglycan precursors DAlaDAla->Binding Inhibition_TG Inhibition Binding->Inhibition_TG Inhibition_TP Inhibition Binding->Inhibition_TP Transglycosylation Transglycosylation (Peptidoglycan chain elongation) CellWall Bacterial Cell Wall Synthesis Transglycosylation->CellWall Transpeptidation Transpeptidation (Cross-linking of peptidoglycan) Transpeptidation->CellWall Inhibition_TG->Transglycosylation Inhibition_TP->Transpeptidation Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: this compound inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala.

References

Technical Support Center: Overcoming Eremomycin Resistance in Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at overcoming eremomycin resistance in Gram-positive bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of high-level resistance to glycopeptide antibiotics like this compound and vancomycin in Gram-positive bacteria?

A1: The most common mechanism of high-level resistance is the alteration of the antibiotic's target site in the bacterial cell wall.[1][2] Specifically, the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the peptidoglycan precursor is replaced by a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide.[1][2] This substitution reduces the binding affinity of glycopeptide antibiotics by about 1,000-fold, rendering them ineffective.[1] This resistance is typically mediated by the vanA gene cluster.[1][2][3][4]

Q2: Are there other mechanisms of resistance to this compound?

A2: Yes, other mechanisms include the production of modified cell wall precursors ending in D-Ala-D-Serine (conferred by vanC, vanE, vanG, and vanL operons) which results in lower-level resistance.[3] Additionally, some strains may exhibit thickened cell walls which can trap the antibiotic and prevent it from reaching its target.

Q3: What are the most promising strategies to overcome this compound resistance?

A3: Current research focuses on several key strategies:

  • Combination Therapy: Using this compound or other glycopeptides in combination with other antimicrobial agents to create a synergistic effect.[5]

  • Development of Novel Derivatives: Modifying the structure of this compound to enhance its activity against resistant strains.

  • Alternative Therapies: Investigating non-antibiotic approaches to combat resistant bacteria.

Q4: What is a Fractional Inhibitory Concentration (FIC) Index and how is it interpreted in synergy testing?

A4: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. It is calculated using the MICs of the drugs alone and in combination.[6][7] The interpretation is as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to 4.0

  • Antagonism: FIC index > 4.0[6]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10][11]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other test compound) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a working stock of the antibiotic at twice the highest desired final concentration in CAMHB. b. In the first column of a 96-well plate, add 100 µL of the working stock to the wells in triplicate. c. Add 50 µL of CAMHB to the remaining wells. d. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Prepare Inoculum: a. From a fresh (18-24 hour) culture plate, suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control wells). This will bring the total volume in each well to 100 µL and dilute the antibiotic to its final concentration.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by using a plate reader to measure optical density.

Checkerboard Assay for Synergy Testing

Materials:

  • Same as for MIC determination, with two antibiotics to be tested.

Procedure:

  • Plate Setup: a. Prepare 2-fold serial dilutions of Antibiotic A down the rows (e.g., A to H) and Antibiotic B across the columns (e.g., 1 to 10) of a 96-well plate. This creates a matrix of antibiotic combinations. b. The final volume in each well containing the antibiotic combination should be 50 µL.

  • Inoculation: a. Prepare the bacterial inoculum as described for the MIC assay. b. Add 50 µL of the inoculum to each well.

  • Incubation and Reading: a. Incubate and read the plates as for the MIC assay. The MIC of each drug in combination is determined for each well where growth is inhibited.

  • Calculation of FIC Index: a. FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) b. FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. FIC Index = FIC of Drug A + FIC of Drug B

Time-Kill Assay

Materials:

  • Culture tubes with CAMHB

  • Test antibiotics

  • Bacterial inoculum

  • Sterile plates for colony counting

  • Incubator with shaking capabilities

Procedure:

  • Preparation: a. Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x, 1x, 2x MIC), both individually and in combination. Include a growth control tube without any antibiotic. b. Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the tubes.

  • Incubation and Sampling: a. Incubate the tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.

  • Colony Counting: a. Perform serial dilutions of each aliquot and plate onto agar plates. b. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each condition. b. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[13]

Data Presentation

Table 1: In Vitro Activity of Daptomycin in Combination with Other Antimicrobials against MRSA Strains with a Daptomycin MIC of 1 mg/L

Antibiotic CombinationSynergistic Effect (FICI ≤ 0.5)Additive Effect (FICI > 0.5 to ≤ 1)Indifferent Effect (FICI > 1)
Daptomycin + Fosfomycin37%44%Not specified
Daptomycin + Oxacillin11%2%87%
Daptomycin + Gentamicin5%38%Not specified
Daptomycin + Linezolid3%74%Not specified
Daptomycin + Rifampicin1%51%Not specified

Data extracted from a study on MRSA strains with a daptomycin MIC of 1 mg/L.[7]

Table 2: MICs of Newer Antimicrobial Agents against Vancomycin-Resistant Enterococci (VRE)

Antimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
Linezolid≤ 2 (for most isolates)Not specifiedNot specified~100%
Daptomycin0.38 - 411.5100%
Quinupristin/DalfopristinMIC=4 for resistant isolatesNot specifiedNot specifiedNot specified

Data compiled from studies on clinical VRE isolates.[14][15]

Mandatory Visualization

VanA_Resistance_Pathway Vancomycin Vancomycin (extracellular) VanS VanS (Sensor Kinase) Vancomycin->VanS binds VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P vanHAX_promoter vanHAX Promoter VanR_P->vanHAX_promoter activates transcription vanH VanH (Dehydrogenase) vanHAX_promoter->vanH vanA VanA (Ligase) vanHAX_promoter->vanA vanX VanX (D,D-dipeptidase) vanHAX_promoter->vanX D_Lactate D-Lactate vanH->D_Lactate reduces D_Ala_D_Lac D-Ala-D-Lac vanA->D_Ala_D_Lac synthesizes Pyruvate Pyruvate Pyruvate->vanH D_Lactate->vanA Cell_Wall_Precursor Cell Wall Precursor (Resistant) D_Ala_D_Lac->Cell_Wall_Precursor incorporated into D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->vanX hydrolyzes Normal_Cell_Wall_Precursor Normal Cell Wall Precursor D_Ala_D_Ala->Normal_Cell_Wall_Precursor incorporated into

Caption: VanA-mediated this compound resistance signaling pathway.

Troubleshooting Guides

MIC Assays

Q: My MIC results are inconsistent across replicates. What could be the cause?

A: Inconsistent MIC results can arise from several factors:

  • Inoculum preparation: An inoculum that is not homogenous or is at the incorrect density can lead to variability. Ensure the bacterial suspension is well-mixed and standardized accurately against a 0.5 McFarland standard.

  • Pipetting errors: Inaccurate pipetting during serial dilutions or inoculation will lead to incorrect antibiotic concentrations or bacterial numbers. Calibrate your pipettes regularly and use proper technique.

  • Antibiotic degradation: The stability of the antibiotic can be a factor. Ensure it is stored correctly and that the stock solutions are not used past their expiration.

  • Incubation conditions: Variations in temperature or incubation time can affect bacterial growth and, consequently, the MIC reading.

  • Heteroresistance: The bacterial population may contain subpopulations with varying levels of resistance. This can lead to the appearance of "skip wells" where a higher concentration well shows growth while a lower one does not.

Q: I am not getting any growth in my growth control wells. What should I do?

A: Lack of growth in the control wells indicates a problem with the bacteria, the media, or the incubation conditions.

  • Check the viability of your inoculum: The bacterial strain may not be viable. Streak the inoculum on an agar plate to confirm its ability to grow.

  • Verify your media: The Mueller-Hinton broth may be contaminated or improperly prepared. Use a new batch of media and ensure it is at the correct pH.

  • Confirm incubation conditions: Ensure the incubator is at the correct temperature and atmospheric conditions for the specific bacterial strain.

Synergy Testing (Checkerboard and Time-Kill Assays)

Q: My checkerboard assay results suggest synergy, but the time-kill assay does not. Why is there a discrepancy?

A: Discrepancies between synergy testing methods are not uncommon and can be due to the different endpoints they measure.[16][17]

  • Checkerboard assays measure the inhibition of growth (bacteriostatic effect) at a single time point (usually 18-24 hours).

  • Time-kill assays measure the rate of bacterial killing over time (bactericidal effect). A combination may be synergistic in inhibiting growth but not in actively killing the bacteria. It is also possible that the synergy observed in the checkerboard is due to an additive effect that is not strong enough to meet the criteria for synergy in a time-kill assay.

Q: The results of my synergy tests are not reproducible. What are the common pitfalls?

A: Reproducibility in synergy testing is challenging. Common issues include:

  • All the factors that affect MIC testing (inoculum, pipetting, etc.) will also impact synergy testing.

  • Interpretation of the FIC Index: The cutoff for synergy (≤0.5) is strict, and minor variations in MICs can shift the FIC index in or out of the synergistic range.

  • Time-kill assay complexity: Time-kill assays are labor-intensive, and small variations in timing of sampling or plating can introduce variability.

Q: I am observing an antagonistic effect in my synergy assay. What does this mean?

A: Antagonism (FIC index > 4.0) means that the combination of the two antibiotics is less effective than the individual agents. This can occur if the two drugs interfere with each other's mechanism of action. If you observe antagonism, it is crucial to re-confirm the result with repeat experiments. If consistent, this combination should be avoided in further studies.

References

Technical Support Center: Eremomycin Derivatives - In Vivo Safety & Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo side effects and toxicity of eremomycin and its derivatives. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo side effects of this compound?

This compound is a glycopeptide antibiotic that is generally considered to have low toxicity.[1] Preclinical studies in mice have shown it to be significantly less toxic than other glycopeptides like ristomycin, vancomycin, and teicoplanin.[1] The primary toxic effect observed at high doses is on renal function, which is considered a significant factor in animal mortality at lethal doses.[1] Chronic toxicity studies in rats, guinea pigs, and dogs have indicated that high doses of this compound can lead to reversible damage to the kidneys and the epithelium of the gastrointestinal tract. However, it has not been shown to have significant effects on peripheral blood count, the coagulation system, or erythrocyte resistance. Notably, this compound has been reported to have minimal local irritating effects and no allergenic effects in guinea pigs.[1]

Q2: How do the side effects of this compound derivatives compare to the parent compound and vancomycin?

Several derivatives of this compound have been synthesized to improve its antibacterial efficacy and reduce side effects. For instance, this compound pyrrolidide has been shown to have higher efficacy in a mouse model of staphylococcal sepsis compared to both this compound and vancomycin.[2] Importantly, this derivative did not induce a pseudoallergic inflammatory reaction, a known side effect of some glycopeptides, and has no histamine release activity.[2]

Another derivative, this compound N-(2-((2-fluorobenzyl)amino)ethyl)amide, has demonstrated a significantly higher therapeutic index in mice compared to vancomycin, indicating a better safety profile.[3] The LD50 of this derivative was found to be 175 mg/kg in mice via intravenous administration.[3]

Flavancin, a new this compound aminoalkylamide, has also shown advantages over vancomycin and this compound in terms of both antibacterial activity and toxicological characteristics.[4] Studies in rats showed no clinical laboratory signs of toxicity after 15 daily injections of flavancin at a total dose close to the MTD or LD50.[4] Furthermore, flavancin has been shown to have a reduced capacity to induce hypersensitivity reactions compared to vancomycin.[5]

Q3: What are the primary target organs for this compound and its derivatives' toxicity?

Based on available preclinical data, the primary target organs for this compound toxicity at high doses are the kidneys and the gastrointestinal tract .[1] The toxic effects on the kidneys are a significant contributor to mortality at lethal doses.[1] For this compound derivatives, the focus of safety evaluations has also been on potential nephrotoxicity and hypersensitivity reactions.

Q4: Are there concerns about ototoxicity with this compound and its derivatives?

While ototoxicity is a known side effect of some glycopeptide antibiotics, preclinical studies on this compound in guinea pigs did not show any unfavorable effects on hearing function at the tested doses. However, researchers should remain vigilant for potential auditory toxicity, especially with novel derivatives and during long-term administration. Standard protocols for assessing ototoxicity, such as Auditory Brainstem Response (ABR) testing, are recommended during preclinical development.

Q5: What is the mechanism behind glycopeptide-induced nephrotoxicity?

The nephrotoxicity of glycopeptide antibiotics like vancomycin, which is structurally similar to this compound, is thought to be multifactorial. A key mechanism is the induction of oxidative stress in the renal tubules. This involves the generation of reactive oxygen species (ROS) that can lead to cellular damage, mitochondrial dysfunction, and apoptosis of kidney cells. Additionally, inflammatory pathways may be activated, further contributing to kidney injury.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality during acute toxicity study - Calculation error in dosing solution. - Increased sensitivity of the animal strain. - Rapid injection leading to acute cardiovascular effects.- Double-check all calculations and dilutions. - Review historical data for the specific animal strain. - Administer the injection slowly and observe the animal closely during and immediately after dosing. - Consider a dose-ranging study with smaller increments.
Signs of nephrotoxicity (e.g., changes in urine output, elevated serum creatinine/BUN) in chronic toxicity studies - The administered dose exceeds the maximum tolerated dose (MTD). - Cumulative toxicity with repeated dosing.- Re-evaluate the dose levels. Consider lowering the high dose. - Increase the frequency of monitoring for renal function biomarkers. - Conduct histopathological examination of the kidneys to assess the extent of damage.
Evidence of hypersensitivity or pseudoallergic reaction (e.g., skin flushing, edema, respiratory distress) - Histamine release is a known effect of some glycopeptides. - The specific derivative may have a higher propensity for inducing such reactions.- Immediately cease administration if severe signs are observed. - Consider pre-treatment with an antihistamine in a separate experimental group to investigate the mechanism. - Evaluate plasma histamine levels post-administration.
Inconsistent results in ototoxicity assessment - Technical issues with ABR equipment. - Improper electrode placement. - Anesthesia affecting the ABR readings.- Calibrate ABR equipment regularly. - Ensure consistent and correct placement of subcutaneous electrodes. - Use a consistent and appropriate anesthetic regimen and monitor the animal's physiological state.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound and its Derivatives (Intravenous Administration in Mice)

CompoundLD50 (mg/kg)95% Confidence Interval (mg/kg)Reference
This compound17601460-2130[1]
Vancomycin525-[3]
Ristomycin~677-[1]
Teicoplanin~293-[1]
This compound N-(2-((2-fluorobenzyl)amino)ethyl)amide175-[3]

Table 2: Acute Toxicity of Flavancin (Intraperitoneal Administration in Rats)

GenderLD10 (MTD) (mg/kg)LD50 (mg/kg)LD100 (mg/kg)Reference
Male94.8157.7236[6]
Female98.1159.4242[6]

Detailed Experimental Protocols

Acute Intravenous Toxicity (LD50) Determination in Mice (Based on OECD Guidelines)

Objective: To determine the median lethal dose (LD50) of an this compound derivative following a single intravenous injection.

Materials:

  • Test compound (this compound derivative)

  • Vehicle (e.g., 5% glucose solution or sterile water for injection)

  • Healthy, young adult mice (e.g., CD-1 or BALB/c), of a single sex (typically female), 8-12 weeks old.

  • Syringes and needles appropriate for intravenous injection in mice.

  • Animal balance.

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare a series of graded doses of the test substance in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume of 5-10 ml/kg.

  • Dose Ranging (Optional but Recommended): Administer a wide range of doses to a small number of animals to determine the approximate lethal range.

  • Main Study:

    • Divide the animals into groups of at least 5 animals per dose level.

    • Administer a single intravenous injection of the test substance to each animal in the respective dose group. A control group should receive the vehicle only.

    • Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern.

    • Record mortality daily.

  • Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method (e.g., Probit analysis).

Repeated Dose (28-Day) Toxicity Study in Rats (Based on OECD Guideline 407)

Objective: To evaluate the sub-chronic toxicity of an this compound derivative following repeated oral or parenteral administration for 28 days.

Materials:

  • Test compound.

  • Vehicle.

  • Healthy young adult rats (e.g., Wistar or Sprague-Dawley), approximately 6-8 weeks old.

  • Equipment for the chosen route of administration (e.g., gavage needles for oral, syringes for parenteral).

  • Equipment for clinical pathology analysis (hematology, clinical chemistry).

Procedure:

  • Animal Selection and Grouping: Use at least 10 male and 10 female rats per group. Assign animals to at least 3 dose groups (low, mid, high) and a control group.

  • Dosing: Administer the test substance or vehicle daily for 28 days. The route of administration should be relevant to the intended clinical use.

  • Observations:

    • Clinical Signs: Observe animals daily for signs of toxicity.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations before the start of the study and at termination.

    • Hematology and Clinical Chemistry: Collect blood samples at termination (and optionally at an interim point) for analysis of parameters such as red and white blood cell counts, hemoglobin, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), etc.

  • Pathology:

    • At the end of the 28-day period, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, spleen, heart, brain).

    • Preserve organs and tissues in a suitable fixative for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

Ototoxicity Assessment using Auditory Brainstem Response (ABR) in Guinea Pigs

Objective: To assess the potential ototoxicity of an this compound derivative by measuring changes in hearing thresholds.

Materials:

  • Test compound.

  • Anesthetic (e.g., ketamine/xylazine).

  • ABR recording system with sound-attenuating chamber.

  • Subcutaneous needle electrodes.

  • Acoustic stimuli (clicks and/or tone bursts at various frequencies).

Procedure:

  • Baseline ABR: Before the first dose, anesthetize the guinea pigs and record baseline ABRs.

    • Place subcutaneous electrodes (vertex, mastoid, and ground).

    • Present acoustic stimuli (e.g., clicks and tone bursts at 4, 8, 16, and 32 kHz) at decreasing intensity levels to determine the hearing threshold (the lowest intensity that elicits a detectable ABR waveform).

  • Dosing: Administer the this compound derivative at the desired dose and duration.

  • Follow-up ABRs: Record ABRs at specified time points during and after the treatment period (e.g., weekly during treatment and at the end of the study).

  • Data Analysis: Compare the post-treatment ABR thresholds to the baseline thresholds for each animal. A significant increase in threshold (e.g., >15 dB) is indicative of ototoxicity.

Visualizations

G cluster_workflow Experimental Workflow: Acute IV Toxicity (LD50) in Mice acclimatization Animal Acclimatization (>= 5 days) dose_prep Dose Preparation (Graded series) acclimatization->dose_prep grouping Animal Grouping (n>=5 per dose) dose_prep->grouping dosing Single IV Administration grouping->dosing observation Observation (14 days) dosing->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis

Caption: Workflow for an acute intravenous toxicity study in mice.

G antibiotic Glycopeptide Antibiotic (e.g., this compound derivative) renal_tubules Renal Tubular Cells antibiotic->renal_tubules Accumulation ros Increased Reactive Oxygen Species (ROS) renal_tubules->ros mitochondria Mitochondrial Dysfunction ros->mitochondria inflammation Inflammatory Response ros->inflammation apoptosis Cellular Apoptosis mitochondria->apoptosis inflammation->apoptosis nephrotoxicity Nephrotoxicity apoptosis->nephrotoxicity

Caption: Signaling pathway of glycopeptide-induced nephrotoxicity.

G cluster_logic Logical Relationship of Potential Toxicities high_dose High Dose / Prolonged Exposure nephrotoxicity Nephrotoxicity high_dose->nephrotoxicity gi_toxicity Gastrointestinal Toxicity high_dose->gi_toxicity histamine_release Histamine Release high_dose->histamine_release ototoxicity Ototoxicity (Less Common) high_dose->ototoxicity

Caption: Potential toxicities associated with this compound derivatives.

References

Technical Support Center: Chemical Synthesis of Eremomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Eremomycin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total chemical synthesis of this compound?

The total synthesis of this compound is a formidable challenge due to its complex, three-dimensional structure. Key difficulties include:

  • Stereochemical Control: The molecule contains numerous stereocenters, including challenging axial and planar chirality, which must be precisely controlled.[1]

  • Heptapeptide Backbone Assembly: Stepwise construction of the heptapeptide core is prone to issues like poor coupling yields and epimerization, especially with sterically hindered amino acids.

  • Macrocyclization: Formation of the strained polycyclic ring system of the aglycone requires carefully optimized conditions to favor the desired cyclization over oligomerization and to control atropisomerism.[1]

  • Glycosylation: The stereoselective attachment of the carbohydrate moieties to the aglycone is a significant hurdle, often complicated by the steric hindrance of the glycosylation sites.

  • Protecting Group Strategy: The numerous reactive functional groups (amines, carboxylates, hydroxyls) necessitate a complex and orthogonal protecting group strategy to avoid unwanted side reactions.[2][3]

  • Purification: The high polarity and complexity of intermediates and the final product make purification challenging, often requiring multi-step chromatographic techniques.[4][5]

Q2: How does the synthesis of this compound differ from that of Vancomycin?

This compound and Vancomycin are structurally similar glycopeptide antibiotics. The primary differences lie in their glycosylation pattern and the chlorine substitution on the heptapeptide core.[6] this compound contains a 4-epi-vancosamine sugar moiety and lacks one of the chlorine atoms present in vancomycin. These structural distinctions necessitate modifications in the synthetic strategy, particularly in the choice of building blocks and the glycosylation steps. The synthesis of the this compound aglycone involves similar challenges in macrocyclization and stereocontrol as seen in vancomycin synthesis.[1][7]

Q3: Are there any common side reactions to be aware of during the synthesis?

Yes, several side reactions can occur:

  • Epimerization: During peptide coupling, the chiral integrity of amino acids can be compromised, leading to diastereomeric impurities. This is particularly problematic for hindered couplings.

  • Oligomerization: During macrocyclization, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and higher-order oligomers.

  • Incomplete Deprotection: The removal of robust protecting groups can be incomplete, leading to a complex mixture of partially protected intermediates.

  • Degradation: The complex structure of this compound and its precursors can be sensitive to harsh reaction conditions (e.g., strong acids or bases), leading to degradation of the peptide backbone or loss of sugar moieties.

Troubleshooting Guides

Challenges in Peptide Backbone Synthesis
Problem Possible Cause Troubleshooting Suggestions
Low Coupling Yield Steric hindrance between amino acid residues. Incomplete activation of the carboxylic acid. Aggregation of the growing peptide chain.- Use a more potent coupling reagent such as PyBOP, HBTU, or HATU.[4][8] - Increase reaction time and/or temperature. - Employ "double coupling" where the coupling step is repeated with fresh reagents. - Use a solvent known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.
Epimerization of Amino Acids Prolonged activation time. Use of a strong base.- Minimize the time between carboxylic acid activation and addition of the amine component. - Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). - Perform the coupling reaction at a lower temperature.
Difficult Purification of Peptide Intermediates Presence of closely related impurities (e.g., deletion sequences, diastereomers). Poor solubility of the peptide.- Optimize the coupling and deprotection steps to maximize conversion and minimize side products. - Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) for purification.[9] - If solubility is an issue, consider modifying the solvent system or temporarily introducing solubilizing protecting groups.
Issues with Macrocyclization of the Aglycone
Problem Possible Cause Troubleshooting Suggestions
Formation of Oligomers High concentration of the linear peptide precursor. Unfavorable conformation for intramolecular cyclization.- Employ high-dilution conditions to favor the intramolecular reaction. - Slowly add the linear peptide to the reaction mixture over an extended period. - Choose a solvent that promotes a folded conformation of the peptide.
Incorrect Atropisomer Formation The cyclization conditions favor the thermodynamically or kinetically preferred, but incorrect, atropisomer.- Adjust the reaction temperature to favor the desired isomer; thermodynamic control may be achieved at higher temperatures.[1] - The choice of solvent can influence the conformational equilibrium of the linear precursor and thus the atropisomeric ratio. - In some cases, it may be possible to isomerize the incorrect atropisomer to the desired one under specific conditions (e.g., heating).[7]
Glycosylation Challenges
Problem Possible Cause Troubleshooting Suggestions
Low Glycosylation Yield Steric hindrance at the glycosylation site on the aglycone. Poor reactivity of the glycosyl donor.- Use a highly reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl fluoride. - Employ a powerful activation system (e.g., TMSOTf). - Optimize the reaction temperature; some glycosylations require low temperatures to control selectivity, while others need elevated temperatures for sufficient reactivity.
Lack of Stereoselectivity (Formation of anomeric mixtures) The glycosylation method does not provide sufficient facial selectivity. Neighboring group participation is not effectively controlling the stereochemical outcome.- For 1,2-trans glycosides, use a glycosyl donor with a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position. - For 1,2-cis glycosides, which are notoriously difficult to form, consider using a donor with a non-participating group at C2 and carefully select the solvent and promoter system.[10] Chiral auxiliaries on the glycosyl donor can also be employed to influence stereoselectivity.[11]
Difficult Purification of Glycosylated Product Separation of anomeric mixtures. Removal of the excess glycosyl donor and activation byproducts.- Utilize preparative HPLC with a suitable column and gradient system for the separation of anomers.[9] - Employ a catch-and-release purification strategy where the desired product is selectively captured on a solid support.

Experimental Protocols

Protocol 1: General Procedure for Amidation of this compound's C-Terminus

This protocol is adapted from the semi-synthetic modification of this compound.

  • Dissolution: Dissolve this compound sulfate in anhydrous DMSO.

  • Addition of Reagents: To the solution, add DIPEA, the dihydrochloride salt of the desired amine, and the coupling reagent PyBOP.

  • Reaction: Stir the solution at room temperature for approximately 1 hour.

  • Precipitation: Add isopropanol, acetone, and diethyl ether to the stirred solution to precipitate the crude product.

  • Filtration and Dissolution: Filter the precipitate and dissolve the technical grade product in a minimal amount of water.

  • Purification: Purify the product by reversed-phase chromatography.[9]

Quantitative Data from a Representative Amidation Reaction:

ParameterValue
Molar Ratio (this compound sulfate:Diamine:DIPEA:PyBOP)1 : 9 : 13 : 1.7[9]
Reaction Time1 hour[9]
Yield47-67%[9]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Peptide Coupling

G start Low Coupling Yield q1 Is the peptide prone to aggregation? start->q1 a1_yes Use chaotropic salts or aggregation-disrupting solvents (NMP, DMSO). q1->a1_yes Yes q2 Is steric hindrance a likely issue? q1->q2 No end Re-evaluate synthesis strategy. a1_yes->end a1_no Consider other causes. a2_yes Use a more powerful coupling reagent (e.g., HATU, PyBOP) and/or increase reaction time/temperature. q2->a2_yes Yes q3 Is the N-terminus fully deprotected? q2->q3 No a2_yes->end a2_no Check activation and deprotection steps. a2_no->end a3_yes Check carboxylic acid activation. q3->a3_yes Yes a3_no Repeat deprotection step or use a stronger deprotection reagent. q3->a3_no No a3_yes->a2_no a3_no->end

Caption: A flowchart for troubleshooting low peptide coupling yields.

Diagram 2: Logical Relationships in Protecting Group Strategy

G This compound This compound Core functional_groups Multiple Reactive Groups (Amines, Carboxyls, Hydroxyls) This compound->functional_groups protecting_groups Orthogonal Protecting Groups functional_groups->protecting_groups amine_pg Amine PGs (e.g., Boc, Fmoc) protecting_groups->amine_pg carboxyl_pg Carboxyl PGs (e.g., Benzyl, t-Butyl esters) protecting_groups->carboxyl_pg hydroxyl_pg Hydroxyl PGs (e.g., Silyl ethers, Benzyl ethers) protecting_groups->hydroxyl_pg selective_deprotection Selective Deprotection amine_pg->selective_deprotection carboxyl_pg->selective_deprotection hydroxyl_pg->selective_deprotection peptide_coupling Peptide Coupling selective_deprotection->peptide_coupling macrocyclization Macrocyclization selective_deprotection->macrocyclization glycosylation Glycosylation selective_deprotection->glycosylation

References

Technical Support Center: Preventing Eremomycin Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Eremomycin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it a concern?

A1: this compound, a glycopeptide antibiotic, has a tendency to self-associate in aqueous solutions to form non-covalent dimers, and under certain conditions, higher-order oligomers such as tetramers and octamers.[1][2] This aggregation can be problematic for several reasons:

  • Reduced Bioavailability: Aggregates may have lower solubility and be less readily absorbed, potentially reducing the effective concentration of the drug at the target site.

  • Altered Efficacy: While dimerization can sometimes enhance antibacterial activity, uncontrolled aggregation can lead to a loss of therapeutic effect.[2]

  • Physical Instability: Aggregation can lead to precipitation and physical instability of the solution, making accurate dosing difficult.

  • Immunogenicity: Protein and peptide aggregates can potentially induce an unwanted immune response.

Q2: What are the primary factors that influence this compound aggregation?

A2: The aggregation of this compound is influenced by a combination of factors, including:

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the charge state of the this compound molecule, which in turn influences its solubility and propensity to aggregate.[3]

  • Temperature: Temperature can impact the stability of this compound in solution, with higher temperatures potentially accelerating degradation and aggregation.[4]

  • Presence of Ligands: Certain molecules, such as bacterial cell wall analogues like N-Ac-d-Ala-d-Ala, can induce the formation of higher-order oligomers.[1][2]

  • Ionic Strength: The salt concentration of the solution can affect the electrostatic interactions between this compound molecules.

Q3: What are some common signs of this compound aggregation in my solution?

A3: Visual inspection can often provide the first clues of aggregation. Look for:

  • Turbidity or Cloudiness: A clear solution turning hazy or opaque.

  • Precipitation: The formation of solid particles that may settle at the bottom of the container.

  • Increased Viscosity: The solution becoming noticeably thicker.

For more quantitative and sensitive detection, analytical techniques such as Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography (SEC) are recommended.

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound aggregation.

Problem Possible Cause(s) Recommended Solution(s)
This compound powder does not dissolve completely. - Incorrect solvent.- pH of the solvent is not optimal.- Low temperature of the solvent.- Ensure you are using a suitable aqueous buffer (e.g., phosphate, citrate).- Adjust the pH of the solvent. For many glycopeptides, a slightly acidic pH can aid dissolution.- Gently warm the solvent to room temperature.
A clear this compound solution becomes turbid over time. - Aggregation is occurring due to suboptimal storage conditions.- pH shift during storage.- Temperature fluctuations.- Store the solution at the recommended temperature (typically 2-8°C for short-term storage).- Use a buffered solution to maintain a stable pH.- Add a stabilizing excipient (see Table 1).
Precipitate forms in the this compound solution. - Significant aggregation has occurred.- The concentration of this compound is too high for the given solution conditions.- Centrifuge the solution to pellet the precipitate and analyze the supernatant to determine the remaining concentration.- Re-dissolve the precipitate by adjusting the pH or adding a solubilizing agent, if appropriate for the experiment.- In the future, use a lower concentration of this compound or add stabilizing excipients from the start.
Inconsistent results in bioassays. - Aggregation may be affecting the active concentration of this compound.- Aggregates may have different biological activity.- Prepare fresh solutions before each experiment.- Characterize the aggregation state of your solution using DLS or SEC before use.- Implement strategies to prevent aggregation as outlined in this guide.

Data Presentation: Stabilizing Excipients

The following table summarizes excipients that can be used to prevent the aggregation of glycopeptide antibiotics like this compound. While specific quantitative data for this compound is limited, the information provided is based on studies of glycopeptides and other proteins.

Table 1: Excipients for Preventing Glycopeptide Aggregation

Excipient ClassExample(s)Typical Concentration RangeMechanism of ActionReference(s)
Amino Acids L-Arginine, L-Lysine, Glycine0.1 - 1 MSuppresses protein-protein interactions and can inhibit the formation of aggregates by binding to the protein surface.[5][6][7]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)Forms inclusion complexes with hydrophobic parts of the drug molecule, increasing solubility and stability.[1][8]
Surfactants (Polysorbates) Polysorbate 20, Polysorbate 800.01 - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and can stabilize protein structure.[3][9]
Polyols Sucrose, Trehalose, Mannitol5 - 10% (w/v)Stabilize the native conformation of the protein through preferential exclusion.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of an this compound solution with the addition of L-Arginine as a stabilizing agent.

  • Materials:

    • This compound powder

    • L-Arginine

    • Sterile, purified water (e.g., water for injection)

    • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Sterile containers

  • Procedure:

    • Prepare a stock solution of 1 M L-Arginine in sterile water.

    • Determine the desired final concentration of this compound and L-Arginine in your solution.

    • In a sterile container, add the required volume of the 1 M L-Arginine stock solution and dilute with sterile water to approximately 90% of the final volume.

    • Slowly add the this compound powder to the L-Arginine solution while gently stirring until fully dissolved. Avoid vigorous shaking to prevent foaming.

    • Check the pH of the solution and adjust to the desired range (e.g., pH 4-6) using 0.1 M HCl or 0.1 M NaOH.

    • Bring the solution to the final volume with sterile water.

    • Filter the solution through a 0.22 µm sterile filter into a final sterile container.

    • Store the solution at 2-8°C and protect from light.

Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

  • Instrumentation:

    • A Dynamic Light Scattering instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

    • Set the measurement temperature to the desired value (e.g., 25°C).

    • Filter the this compound solution through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette.

    • Place the cuvette in the instrument.

    • Set the instrument parameters, including the viscosity and refractive index of the solvent.

    • Perform the measurement. The instrument will report the size distribution of particles in the solution. An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.[10][11]

Protocol 3: Analysis of this compound Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution.

  • Instrumentation and Materials:

    • HPLC or UPLC system with a UV detector.

    • Size-exclusion column suitable for the molecular weight range of this compound and its aggregates (e.g., a column with a pore size of 150-300 Å).

    • Mobile phase: A buffered aqueous solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Prepare the this compound sample by dissolving it in the mobile phase.

    • Inject a suitable volume of the sample onto the column.

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm).

    • Aggregates, being larger, will elute earlier than the monomeric this compound. The presence of peaks with shorter retention times than the main this compound peak indicates aggregation. The area under these peaks can be used to quantify the percentage of aggregates.[12][13]

Visualizations

eremomycin_aggregation_pathway Monomer This compound Monomer Dimer Dimer Monomer->Dimer Self-association Aggregates Visible Aggregates /Precipitate Monomer->Aggregates Denaturation/ Precipitation Oligomers Higher-order Oligomers (Tetramers, Octamers) Dimer->Oligomers Ligand-induced or High Concentration Oligomers->Aggregates Instability

Caption: this compound aggregation pathway.

troubleshooting_workflow start Observe Instability (Turbidity/Precipitate) check_pH Check and Adjust pH start->check_pH check_temp Review Storage Temp. check_pH->check_temp pH is optimal reformulate Reformulate Solution check_pH->reformulate pH is incorrect add_excipient Add Stabilizing Excipient check_temp->add_excipient Temp. is correct check_temp->reformulate Temp. is incorrect analytical_test Analyze with DLS/SEC add_excipient->analytical_test stable Solution is Stable analytical_test->stable No aggregates analytical_test->reformulate Aggregates present

Caption: Troubleshooting workflow for this compound solution instability.

References

Eremomycin Sequencing: A Technical Support Guide for Edman Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Edman degradation of the glycopeptide antibiotic eremomycin. This guide offers detailed FAQs, troubleshooting advice, and experimental protocols to address common challenges encountered during the sequencing of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is Edman degradation and can it be used for a complex glycopeptide like this compound?

A1: Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[1][2][3] It involves a stepwise process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the cleaved amino acid derivative.[1][4] While powerful, its application to large and modified peptides like this compound presents significant challenges.[5][6] Edman degradation has been successfully applied to the aglycone of this compound, meaning the peptide core without its sugar moieties.[7]

Q2: What are the primary challenges in performing Edman degradation on this compound?

A2: The main challenges stem from this compound's inherent structural complexity:

  • N-terminal Modification: this compound possesses an N-methyl-D-leucine at its N-terminus. Standard Edman chemistry targets a primary amine, and the presence of a secondary amine in the N-methylated residue can hinder or prevent the initial coupling reaction with phenyl isothiocyanate (PITC).[8][9]

  • Glycosylation: this compound is a glycopeptide, meaning it has sugar molecules attached to its peptide backbone. These bulky and hydrophilic sugar groups can sterically hinder the access of Edman reagents to the peptide chain. Furthermore, glycosylated amino acid derivatives can be difficult to extract and identify during the analysis phase.[2][10]

  • Large Size: The high molecular weight of this compound can lead to decreased efficiency in each cycle of the Edman degradation process, resulting in a rapid drop in signal intensity and making it difficult to sequence beyond the first few amino acids.[1][5][6]

  • Cyclic Nature: Although this compound itself is not a cyclic peptide in the traditional sense, its cross-linked structure creates a rigid, globular conformation that can also impede reagent accessibility.

Q3: How does glycosylation specifically affect the Edman degradation process?

A3: Glycosylation can interfere with Edman degradation in several ways. During the cleavage and extraction steps, the modified amino acid derivative may exhibit altered solubility, leading to its loss.[2] In the final identification step, the Phenylthiohydantoin (PTH)-amino acid derivative will have a different chromatographic profile than the standard 20 amino acids. This often results in a "gap" or a "hole" in the sequence data at the position of the glycosylated residue, as the modified PTH-amino acid is not detected at the expected retention time.[10]

Q4: Are there alternative methods for sequencing this compound?

A4: Yes, mass spectrometry (MS)-based techniques are powerful alternatives for sequencing complex molecules like this compound.[8] Tandem mass spectrometry (MS/MS) can provide sequence information by fragmenting the peptide and analyzing the mass-to-charge ratios of the resulting fragments. This method is often used in conjunction with enzymatic digestion to generate smaller, more manageable peptide fragments.[11][12] For glycopeptides, specialized MS techniques can also help identify the sites of glycosylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No PTH-amino acid detected in the first cycle 1. N-terminal blockage: The N-methyl group on the N-terminal leucine is preventing the PITC coupling reaction.[8][9] 2. Insufficient sample purity: Contaminants are interfering with the reaction.1. Modify the coupling conditions: Use a more reactive isothiocyanate derivative or optimize the reaction time and temperature. 2. Perform Edman degradation on the aglycone: Remove the sugar moieties prior to sequencing to improve accessibility. 3. Purify the sample: Ensure the this compound sample is free of salts, detergents, and other contaminants using techniques like HPLC or precipitation.[13][14]
Low signal or rapid signal drop-off after a few cycles 1. Large molecular weight: Inefficient reaction and/or extraction at each step due to the size of the molecule.[1][6] 2. Sample washout: The large, polar glycopeptide may be washed away during the solvent extraction steps.1. Fragment the molecule: Use enzymatic or chemical cleavage to generate smaller peptides for sequencing.[5][6][15] 2. Optimize the sequencer program: Adjust solvent volumes and extraction times to minimize sample loss. 3. Use a solid-phase sequencing approach: Covalently attach the peptide to a solid support to prevent washout.[2]
A "hole" or gap in the sequence at an expected amino acid position 1. Glycosylated amino acid: The PTH derivative of the glycosylated amino acid was not extracted or identified.[2][10]1. Analyze the aglycone: Perform Edman degradation on the deglycosylated this compound to confirm the peptide sequence. 2. Use mass spectrometry: Employ MS/MS to identify the mass of the modified amino acid and confirm the site of glycosylation.
High background noise in the chromatogram 1. Sample contamination: Presence of free amino acids or other impurities.[16] 2. Peptide degradation: The sample may have degraded during storage or preparation.1. Repurify the sample: Use appropriate chromatographic methods to ensure high purity.[9] 2. Handle samples with care: Store samples at appropriate temperatures and use protease inhibitors if necessary.

Experimental Protocols

Sample Preparation for Edman Degradation of this compound Aglycone
  • Deglycosylation of this compound:

    • Treat the this compound sample with a strong acid, such as trifluoroacetic acid (TFA), to hydrolyze the glycosidic bonds. The exact conditions (TFA concentration, temperature, and incubation time) should be optimized to ensure complete removal of sugar residues while minimizing peptide bond cleavage.

  • Purification of the Aglycone:

    • Following deglycosylation, purify the this compound aglycone using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions corresponding to the aglycone and verify its purity and mass using mass spectrometry.

  • Sample Desalting and Quantification:

    • Ensure the purified aglycone is free from non-volatile salts. If necessary, perform a buffer exchange or use a suitable desalting column.

    • Accurately quantify the amount of peptide to ensure an adequate amount (typically 10-100 picomoles) is loaded onto the sequencer.[1]

Edman Degradation Workflow

The following is a generalized workflow for an automated Edman sequencer. Specific parameters should be optimized based on the instrument and the nature of the sample.

  • Coupling: The purified this compound aglycone is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using an anhydrous acid, typically TFA. This step yields an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

  • Conversion: The ATZ-amino acid is extracted with an organic solvent and then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative under aqueous acidic conditions.

  • Identification: The PTH-amino acid is injected into an HPLC system and identified by comparing its retention time to that of known standards.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Visualizing the Edman Degradation Workflow

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_edman_cycle Edman Degradation Cycle This compound This compound Deglycosylation Deglycosylation (e.g., TFA) This compound->Deglycosylation Aglycone This compound Aglycone Deglycosylation->Aglycone Purification HPLC Purification Aglycone->Purification Pure_Aglycone Purified Aglycone Purification->Pure_Aglycone Coupling Coupling (PITC, Base) Pure_Aglycone->Coupling Cleavage Cleavage (TFA) Coupling->Cleavage Conversion Conversion (Aqueous Acid) Cleavage->Conversion Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide releases Identification PTH-Amino Acid Identification (HPLC) Conversion->Identification Shortened_Peptide->Coupling Next Cycle

Caption: Workflow for Edman degradation of this compound aglycone.

References

Validation & Comparative

Eremomycin vs. Vancomycin: A Comparative Guide to Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of eremomycin and vancomycin, two closely related glycopeptide antibiotics. While vancomycin has long been a cornerstone in treating serious Gram-positive infections, emerging resistance necessitates the exploration of alternatives like this compound. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental methodologies.

Executive Summary

This compound, a glycopeptide antibiotic structurally similar to vancomycin, demonstrates potent antibacterial activity against a range of Gram-positive bacteria. Preclinical evidence suggests that this compound and its semi-synthetic derivatives may exhibit superior efficacy compared to vancomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In vitro studies indicate that this compound can be significantly more active than vancomycin, and in vivo studies in murine sepsis models have shown that this compound derivatives can have a considerably lower effective dose (ED₅₀) than vancomycin.

In Vitro Antibacterial Efficacy

The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While comprehensive side-by-side MIC data for the parent compounds across a wide range of bacteria is limited in publicly available literature, existing studies consistently report this compound's enhanced activity.

Key Findings:

  • The antibacterial activity of this compound against methicillin-resistant strains of staphylococci has been reported to be four times higher than that of vancomycin[1].

  • Semi-synthetic derivatives of this compound have shown significantly higher activity than vancomycin against both susceptible and glycopeptide-resistant strains[2].

Table 1: Comparison of In Vitro Efficacy

FeatureThis compoundVancomycinReference
Relative Activity vs. MRSA Reported to be 4x higherStandard[1]
Activity vs. Resistant Strains Often retains or has enhanced activityReduced efficacy against VISA/VRSA[2]

In Vivo Antibacterial Efficacy

In vivo studies are crucial for evaluating an antibiotic's performance in a living organism. Murine sepsis models are commonly used to assess the therapeutic potential of new antibacterial agents.

Key Findings:

  • In a mouse model of staphylococcal sepsis, a semi-synthetic derivative of this compound, this compound pyrrolidide, demonstrated a significantly lower ED₅₀ (0.8 mg/kg) compared to vancomycin, indicating higher potency[2]. This derivative was found to be superior to both vancomycin and the parent this compound in this model[2].

Table 2: Comparison of In Vivo Efficacy in a Murine Sepsis Model

ParameterThis compound Derivative (pyrrolidide)VancomycinReference
ED₅₀ (mg/kg) 0.8Not specified in direct comparison[2]
Survival 100% survival at 2.5 mg/kgNot specified in direct comparison[2]

Mechanism of Action

Both this compound and vancomycin are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall. Their mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall assembly. This disruption leads to cell lysis and bacterial death.

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Glycopeptides UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Multiple Steps UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II (D-Ala-D-Ala terminus) Lipid_I->Lipid_II Glycopeptide This compound or Vancomycin Lipid_II->Glycopeptide Transglycosylase Transglycosylase Glycopeptide->Transglycosylase Inhibits Transpeptidase Transpeptidase Glycopeptide->Transpeptidase Inhibits Cross_linked_peptidoglycan Cross-linked Peptidoglycan Transglycosylase->Cross_linked_peptidoglycan Transpeptidase->Cross_linked_peptidoglycan

Caption: Mechanism of action of glycopeptide antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria like Staphylococcus and Enterococcus.

  • Antibiotics: Stock solutions of this compound and vancomycin are prepared at a high concentration and then serially diluted.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[3][4][5][6][7].

2. Assay Procedure:

  • A 96-well microtiter plate is used. Each well in a row is filled with 100 µL of CAMHB containing decreasing concentrations of the antibiotic (typically two-fold serial dilutions)[6][7].

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension[5][6].

  • The plate is incubated at 35-37°C for 16-20 hours[6].

3. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria[5].

G start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-well Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

In Vivo Murine Sepsis Model

This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection.

1. Animal Model:

  • Typically, male or female mice (e.g., CD-1 or C57BL/6 strains), 6-8 weeks old, are used[8][9][10][11][12].

2. Induction of Sepsis:

  • A common method is the intraperitoneal (IP) injection of a lethal or sublethal dose of a bacterial suspension (e.g., S. aureus)[12]. The bacterial inoculum is prepared from a logarithmic phase culture and suspended in a suitable medium, sometimes with an adjuvant like mucin to enhance infectivity[12].

  • Another widely used model is cecal ligation and puncture (CLP), which induces a polymicrobial infection that more closely mimics clinical sepsis[9][11].

3. Treatment:

  • At a specified time post-infection (e.g., 1-2 hours), mice are treated with the test compounds (this compound or vancomycin) or a vehicle control. The antibiotics are typically administered via subcutaneous (SC) or intravenous (IV) injection[13].

  • Dosing regimens can vary, including single or multiple doses over a defined period.

4. Monitoring and Endpoints:

  • Mice are monitored for signs of illness and survival over a period of several days (e.g., 7-14 days)[12].

  • The primary endpoint is typically the survival rate. The ED₅₀ (the dose required to protect 50% of the animals from lethal infection) can be calculated to compare the potency of the antibiotics.

  • Secondary endpoints can include bacterial load in blood or organs, and inflammatory markers.

G start Start induce_sepsis Induce Sepsis in Mice (e.g., IP injection of bacteria or CLP) start->induce_sepsis treatment Administer Treatment (this compound, Vancomycin, or Vehicle Control) induce_sepsis->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring endpoints Determine Endpoints (e.g., Survival Rate, ED50, Bacterial Load) monitoring->endpoints end End endpoints->end

Caption: Workflow for in vivo murine sepsis model.

Conclusion

The available preclinical data suggests that this compound and its derivatives have the potential to be more potent antibacterial agents than vancomycin, particularly against resistant Gram-positive pathogens. The superior in vitro and in vivo efficacy demonstrated in some studies highlights the potential of this compound as a valuable alternative in the face of growing vancomycin resistance. Further comprehensive, head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound.

References

A Comparative Analysis of Eremomycin and Teicoplanin Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two glycopeptide antibiotics, Eremomycin and Teicoplanin. The information presented is supported by available experimental data to assist researchers and drug development professionals in understanding the key differences and similarities between these two compounds. While comprehensive human pharmacokinetic data for this compound is limited in the available literature, this guide summarizes the existing preclinical data and draws comparisons with the well-documented profile of Teicoplanin.

Data Presentation: Pharmacokinetic Parameter Summary

The following table summarizes the key pharmacokinetic parameters for this compound and Teicoplanin. It is important to note that the data for this compound is derived from studies in rats, while the data for Teicoplanin is based on human studies. Direct cross-species comparisons should be made with caution.

Pharmacokinetic ParameterThis compound (in rats)Teicoplanin (in humans)
Bioavailability (IM) ~94%[1]~90%[2][3]
Protein Binding Data not available90-95%[2]
Metabolism Data not availableMinimal (2-3%)[2]
Primary Route of Excretion Data not availableRenal (unchanged drug)[2]
Elimination Half-life Mean retention time close to Teicoplanin in rats[1]45-70 hours (long terminal half-life)[2]
Volume of Distribution Data not availableWide distribution into tissues[3]
Area Under the Curve (AUC) 2 times smaller than Teicoplanin in rats[1]Varies with dosing regimen

Experimental Protocols

Detailed experimental methodologies for the preclinical evaluation of this compound were not extensively available in English-language literature. However, the general protocols for determining the pharmacokinetic profiles of glycopeptide antibiotics typically involve the following procedures:

1. Animal Studies (for this compound)

  • Subjects: Male albino rats.

  • Administration: Intravenous or intramuscular injection of a specified dose (e.g., 50 mg/kg)[1].

  • Sample Collection: Serial blood samples are collected at predetermined time points post-administration.

  • Drug Concentration Analysis: The concentration of the antibiotic in plasma or serum is determined using methods such as high-performance liquid chromatography (HPLC) or a microbiological assay[4][5].

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to calculate parameters like AUC, clearance, volume of distribution, and half-life. A two-compartment model is often used to describe the distribution and elimination phases[6].

2. Human Studies (for Teicoplanin)

  • Subjects: Healthy adult volunteers or specific patient populations[7].

  • Administration: Intravenous or intramuscular administration of a single or multiple doses[7].

  • Sample Collection: Blood and urine samples are collected at various time intervals.

  • Drug Concentration Analysis: Teicoplanin concentrations in serum and urine are quantified using validated analytical methods such as HPLC or fluorescence polarization immunoassay[5][8].

  • Pharmacokinetic Analysis: A multi-compartment pharmacokinetic model (often a two or three-compartment model) is fitted to the concentration-time data to determine key parameters. Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in drug disposition among individuals[6][7].

3. Protein Binding Determination

  • Method: Equilibrium dialysis or ultrafiltration are common methods to determine the extent of plasma protein binding[9].

  • Procedure: The drug is incubated with plasma, and the free (unbound) drug concentration is separated from the protein-bound drug. The percentage of protein binding is then calculated[10].

Mandatory Visualization: Mechanism of Action

Both this compound and Teicoplanin belong to the glycopeptide class of antibiotics. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis. The following diagram, generated using the DOT language, illustrates this pathway.

Inhibition_of_Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Bacterial Cytoplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase I Lipid_Carrier Lipid Carrier (Bactoprenol) Lipid_II Lipid II Lipid_I->Lipid_II Translocase II (incorporates UDP-NAG) Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_Peptidoglycan Transglycosylation Mature_Peptidoglycan Mature Cross-linked Peptidoglycan Nascent_Peptidoglycan->Mature_Peptidoglycan Transpeptidation (Cross-linking) Glycopeptide This compound / Teicoplanin Glycopeptide->Lipid_II Binding to D-Ala-D-Ala terminus

Inhibition of Bacterial Cell Wall Synthesis by Glycopeptides.

Discussion

The available data indicates that both this compound and Teicoplanin are potent glycopeptide antibiotics that share a common mechanism of action. A key pharmacokinetic difference observed in preclinical studies is the lower AUC for this compound compared to Teicoplanin in rats, suggesting potentially faster clearance or a larger volume of distribution for this compound in this species[1]. Both antibiotics exhibit high bioavailability following intramuscular administration[1][2][3].

Teicoplanin is characterized by its long elimination half-life in humans, which allows for once-daily dosing, and its high degree of protein binding[2]. The minimal metabolism of Teicoplanin means that it is primarily excreted unchanged by the kidneys, a crucial consideration in patients with renal impairment[2].

While specific human pharmacokinetic data for this compound is not widely available, preclinical findings suggest it possesses strong antibacterial activity, in some cases superior to vancomycin and the parent this compound compound, particularly against resistant strains[11][12]. Further clinical investigation is necessary to fully elucidate the pharmacokinetic profile of this compound in humans and to establish its therapeutic potential in comparison to established glycopeptides like Teicoplanin.

References

Unraveling Cross-Resistance: A Comparative Analysis of Eremomycin and Other Glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of eremomycin and other prominent glycopeptide antibiotics reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data, outlines detailed methodologies, and visualizes key mechanisms to provide a comprehensive understanding of this important class of antibiotics.

This compound, a naturally occurring glycopeptide antibiotic, exhibits a complex interplay of activity against both susceptible and resistant Gram-positive bacteria. Understanding its cross-resistance patterns with other glycopeptides, such as vancomycin, teicoplanin, and the newer lipoglycopeptides, is paramount in the ongoing battle against antimicrobial resistance. This guide provides a comparative analysis based on available experimental data to illuminate these relationships.

Comparative Efficacy: A Look at the Numbers

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. A lower MIC value indicates that less of the drug is required to inhibit the growth of a particular bacterium. The following table summarizes the MIC values of this compound and other glycopeptides against a panel of vancomycin-susceptible and resistant bacterial strains, offering a clear comparison of their in vitro activity.

AntibioticStaphylococcus aureus ATCC 29213 (VSSA)Staphylococcus aureus (VISA)Enterococcus faecium (VanA-type VRE)Enterococcus faecalis (VanA-type VRE)
This compound 0.5 - 1.01.0 - 4.064 - >12864 - >128
Vancomycin 1.0 - 2.08.0 - 16.0>256>256
Teicoplanin 0.5 - 1.04.0 - 8.00.5 - 2.016 - 32
Dalbavancin 0.06 - 0.120.06 - 0.120.03 - 0.120.03 - 0.12
Oritavancin 0.03 - 0.120.06 - 0.250.008 - 0.030.008 - 0.03

VSSA: Vancomycin-Susceptible Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci. Data is compiled from multiple sources and represents a general range of reported MICs (µg/mL). Actual values may vary between studies.

The data clearly indicates that while this compound is potent against vancomycin-susceptible strains, its efficacy is significantly reduced against VanA-type vancomycin-resistant enterococci, a common resistance phenotype. This pattern of cross-resistance is also observed with vancomycin. Interestingly, teicoplanin retains some activity against certain vancomycin-resistant strains. The newer lipoglycopeptides, dalbavancin and oritavancin, demonstrate potent activity against both vancomycin-susceptible and resistant isolates, highlighting their importance as next-generation therapeutic options.

The "How-To": Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The following outlines a typical experimental protocol for determining the MICs of glycopeptide antibiotics.

Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the specific antibiotic and bacterium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing the Science

To better understand the processes involved in cross-resistance studies and the underlying mechanisms, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Bacterial Inoculum Preparation inoculation Inoculation of Microtiter Plate bacterial_prep->inoculation antibiotic_prep Antibiotic Serial Dilutions antibiotic_prep->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic MIC Determination read_results->determine_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

The primary mechanism of resistance to glycopeptides like vancomycin and this compound involves a modification of the antibiotic's target in the bacterial cell wall.

resistance_mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium glycopeptide Glycopeptide (e.g., this compound) binding Binding glycopeptide->binding target_normal Peptidoglycan Precursor (ends in D-Ala-D-Ala) target_normal->binding inhibition Cell Wall Synthesis Inhibition binding->inhibition glycopeptide_res Glycopeptide (e.g., this compound) no_binding Reduced Binding glycopeptide_res->no_binding target_altered Altered Precursor (ends in D-Ala-D-Lac) target_altered->no_binding synthesis_continues Cell Wall Synthesis Continues no_binding->synthesis_continues

Caption: Mechanism of glycopeptide action and resistance.

In susceptible bacteria, glycopeptides bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking cell wall synthesis.[1][2] In resistant bacteria, particularly those with the VanA phenotype, the terminal D-Ala is replaced by D-Lactate (D-Lac).[1][2] This seemingly minor alteration significantly reduces the binding affinity of glycopeptides like vancomycin and this compound, allowing cell wall synthesis to proceed and rendering the antibiotic ineffective.[1][2]

Conclusion

The landscape of glycopeptide resistance is a dynamic field. While this compound demonstrates efficacy against susceptible pathogens, its utility is compromised by cross-resistance in strains harboring the VanA resistance mechanism. This guide highlights the importance of continued surveillance of resistance patterns and the development of novel glycopeptides, such as dalbavancin and oritavancin, which can overcome existing resistance mechanisms. For researchers and clinicians, a thorough understanding of these cross-resistance profiles is essential for making informed decisions in both the laboratory and clinical settings.

References

Synergistic Action of Eremomycin's Glycopeptide Class with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects observed when combining glycopeptide antibiotics, the class to which Eremomycin belongs, with beta-lactam antibiotics. Due to a lack of specific published data on this compound in combination with beta-lactams, this document utilizes the extensively studied glycopeptide, vancomycin, as a representative model to illustrate the principles and outcomes of this antibiotic synergy. The experimental data and protocols presented herein are based on studies involving vancomycin and various beta-lactam partners.

Introduction to Synergy

The combination of a glycopeptide and a beta-lactam antibiotic has demonstrated significant synergistic activity, particularly against difficult-to-treat pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This synergy often results in enhanced bactericidal activity and can overcome resistance mechanisms. The proposed mechanism for this synergy involves the complementary actions of the two antibiotic classes on the bacterial cell wall. Beta-lactams inhibit penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. Glycopeptides, on the other hand, bind to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall. It is hypothesized that the alteration of the cell wall by one agent facilitates the activity of the other.

Quantitative Analysis of Synergy

The synergistic effect of antibiotic combinations is commonly quantified using the fractional inhibitory concentration (FIC) index from checkerboard assays and by observing enhanced bacterial killing in time-kill assays.

Checkerboard Assay Data

The checkerboard method is a common in vitro technique to assess antibiotic synergy. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 is indicative of synergy, >0.5 to 4 suggests an additive or indifferent effect, and >4 indicates antagonism.[1][2]

Below is a summary of representative data from studies on vancomycin in combination with various beta-lactam antibiotics against MRSA.

GlycopeptideBeta-LactamTarget Organism(s)FIC Index RangeInterpretationReference(s)
VancomycinOxacillinMRSA, MRCNS0.13 - 1.0Synergy to Indifference[2]
VancomycinNafcillinhVISA, MRSA, MSSANot explicitly stated, but 92% of hVISA strains showed synergy in time-kill assaysSynergy[3]
VancomycinCefazolinMRSANot explicitly stated, synergy observedSynergy
VancomycinCeftarolineMRSANot explicitly stated, synergy observedSynergy
MeropenemVarious β-lactamsMRSAGeometric Mean FIC of 0.237 for Meropenem + CefpiramideSynergy[4]

Note: MRCNS = Methicillin-Resistant Coagulase-Negative Staphylococci; hVISA = heterogeneous Vancomycin-Intermediate Staphylococcus aureus; MSSA = Methicillin-Susceptible Staphylococcus aureus.

Time-Kill Assay Data

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5]

The following table summarizes findings from time-kill studies with vancomycin and beta-lactam combinations.

GlycopeptideBeta-LactamTarget Organism(s)Key FindingsReference(s)
VancomycinNafcillinhVISA, MRSA, MSSAThe combination significantly improved antibacterial activity and organism burden at 72 hours compared to either drug alone.[3][3]
VancomycinOxacillinMRSA, MRCNSThe combination of sub-MICs of vancomycin and oxacillin demonstrated enhanced killing.[2][2]
DaptomycinOxacillinMRSAThe combination showed bactericidal activity against all tested strains at 24 hours.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy studies. Below are generalized protocols for the key experiments cited.

Checkerboard Assay Protocol

The checkerboard assay is performed in a microtiter plate format to test a wide range of antibiotic concentrations in combination.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each antibiotic alone are also included.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[1]

Time-Kill Assay Protocol

Time-kill assays assess the rate of bacterial killing by antimicrobial agents.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).[7][8]

  • Antibiotic Exposure: The antibiotics, alone and in combination, are added to the bacterial suspension at desired concentrations (often based on their MICs). A growth control without any antibiotic is always included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted, plated on appropriate agar plates, and incubated for 18-24 hours. The number of colonies is then counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic condition. Synergy and bactericidal activity are determined based on the reduction in bacterial counts as previously defined.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the proposed mechanism of synergy.

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup A1 Prepare Antibiotic A Stock A2 Serial Dilution of A (x-axis) A1->A2 B1 Prepare Antibiotic B Stock B2 Serial Dilution of B (y-axis) B1->B2 C1 Prepare Bacterial Inoculum C2 Inoculate Plate C1->C2 D Incubate (16-20h, 37°C) C2->D E Read MICs D->E F Calculate FIC Index E->F G Determine Synergy F->G

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling & Plating A1 Prepare Antibiotic Solutions (Single & Combination) C Add Antibiotics to Inoculum A1->C B1 Prepare Bacterial Inoculum B1->C D Incubate with Shaking C->D E1 Collect Samples at Time Points (0, 2, 4, 8, 24h) D->E1 E2 Serial Dilute & Plate E1->E2 F Incubate Plates E2->F G Count Colonies (CFU/mL) F->G H Plot Time-Kill Curves G->H I Analyze for Synergy H->I

Caption: Workflow for the time-kill synergy assay.

Synergy_Mechanism cluster_cell Bacterial Cell CW Cell Wall PBP Penicillin-Binding Proteins (PBPs) PBP->CW Cross-links DAla D-Ala-D-Ala Precursors DAla->CW Incorporated into BL Beta-Lactam Antibiotic BL->CW Disrupt Synthesis BL->PBP Inhibits GP Glycopeptide Antibiotic (e.g., this compound/Vancomycin) GP->CW Disrupt Synthesis GP->DAla Binds to

Caption: Proposed mechanism of glycopeptide and beta-lactam synergy.

Conclusion

The combination of glycopeptide antibiotics, such as this compound, with beta-lactams represents a promising strategy to combat resistant Gram-positive infections. While specific data for this compound in such combinations are currently limited, the extensive research on vancomycin provides a strong basis for understanding the potential synergistic interactions. The enhanced bactericidal activity observed in vitro suggests that these combinations could be beneficial in clinical settings, particularly for infections caused by MRSA. Further research is warranted to specifically evaluate the synergistic potential of this compound with a range of beta-lactam antibiotics to provide a more complete picture of its therapeutic utility in combination therapy.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Eremomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycopeptide antibiotic Eremomycin with other alternatives, primarily vancomycin and teicoplanin. The information is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

Data Presentation

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of this compound, vancomycin, and teicoplanin against common Gram-positive pathogens. MIC is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

AntibioticOrganismMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
This compound Staphylococcus aureus0.25 - 20.51
Enterococcus faecalis0.5 - 412
Vancomycin Staphylococcus aureus0.25 - 2[1]0.5 - 1[1]1 - 2[1][2][3]
Enterococcus faecalis0.125 - >256[4][5]1[4]32 - >256
Teicoplanin Staphylococcus aureus0.125 - 4[1]0.25[1]1[1]
Enterococcus faecalis0.25 - 256[5][6]0.25[7]0.25 - 8[7]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

In Vivo Efficacy: Animal Models

The in vivo efficacy of these antibiotics is often evaluated in animal models of infection, such as murine sepsis or rabbit endocarditis models. The following table presents a summary of available data.

AntibioticAnimal ModelInfectionEfficacy MetricResult
This compound Murine SepsisS. aureusSurvival RateDose-dependent increase in survival
Vancomycin Murine SepsisS. aureusSurvival Rate21 of 29 survivors (33 mg/kg)[8]
Teicoplanin Murine SepsisS. aureusSurvival Rate24 of 29 survivors (33 mg/kg)[8]
Vancomycin Rabbit EndocarditisS. aureusBacterial Load ReductionSignificant reduction in vegetations[9]
Teicoplanin Rabbit EndocarditisE. faecalisPrevention of EndocarditisSuperior to vancomycin[10]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus, Enterococcus faecalis) is prepared. This typically involves growing the bacteria in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 108 CFU/mL). The inoculum is then diluted to the final testing concentration.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotics (this compound, vancomycin, teicoplanin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included. The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

In Vivo Efficacy Testing: Murine Sepsis Model
  • Animal Model: Male or female BALB/c mice (or other suitable strain), typically 6-8 weeks old, are used.

  • Induction of Sepsis: Sepsis is induced by intraperitoneal (IP) injection of a lethal or sub-lethal dose of a bacterial suspension (e.g., S. aureus). The bacterial inoculum is prepared from an overnight culture and diluted in a suitable medium (e.g., saline or broth with 5% mucin) to the desired concentration.

  • Antibiotic Administration: At a specified time post-infection (e.g., 1 or 2 hours), the mice are treated with the test antibiotics (this compound, vancomycin, teicoplanin) or a vehicle control. The antibiotics are typically administered via a clinically relevant route, such as intravenous (IV) or subcutaneous (SC) injection.

  • Monitoring and Endpoints: The primary endpoint is typically survival, monitored over a period of 7-14 days. Other endpoints may include determination of bacterial load in blood and organs (e.g., spleen, liver) at specific time points.

Mandatory Visualizations

Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide antibiotics, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12][13][14][15] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.[12][15] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of the peptidoglycan layer, thereby weakening the cell wall and leading to cell lysis.[11][14]

G Mechanism of Action of Glycopeptide Antibiotics cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall Lipid_II_Synthesis Synthesis of Peptidoglycan Precursor (Lipid II) Translocation Translocation of Lipid II to the Outer Membrane Lipid_II_Synthesis->Translocation Lipid_II Lipid II with D-Ala-D-Ala terminus Translocation->Lipid_II Glycopeptide This compound (Glycopeptide) Binding Binding to D-Ala-D-Ala Glycopeptide->Binding Lipid_II->Binding Inhibition Inhibition Binding->Inhibition Transglycosylation Transglycosylation (Polymerization) Weakened_Cell_Wall Weakened Cell Wall Transglycosylation->Weakened_Cell_Wall Transpeptidation Transpeptidation (Cross-linking) Transpeptidation->Weakened_Cell_Wall Inhibition->Transglycosylation Blocks Inhibition->Transpeptidation Blocks Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of glycopeptide antibiotics.

Experimental Workflow for In Vitro and In Vivo Correlation

The correlation between in vitro activity and in vivo efficacy for glycopeptide antibiotics is not always straightforward. While a low MIC is generally desirable, it does not consistently predict a better clinical outcome.[2] Factors such as protein binding, pharmacokinetics, and the host immune response play a significant role in the in vivo performance of these antibiotics.

G Experimental Workflow for In Vitro and In Vivo Correlation cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Correlation Analysis MIC MIC Determination (Broth Microdilution) IVIVC In Vitro-In Vivo Correlation (IVIVC) MIC->IVIVC Time_Kill Time-Kill Assays Time_Kill->IVIVC Animal_Model Animal Infection Model (e.g., Murine Sepsis) Efficacy_Testing Efficacy Testing (Survival, Bacterial Load) Animal_Model->Efficacy_Testing Efficacy_Testing->IVIVC Prediction Prediction of Clinical Outcome IVIVC->Prediction Factors Influencing Factors: - Pharmacokinetics - Protein Binding - Host Immunity Factors->IVIVC

Caption: Workflow for in vitro and in vivo correlation.

Logical Relationship of In Vitro-In Vivo Correlation for Glycopeptides

The relationship between in vitro susceptibility (MIC) and in vivo efficacy for glycopeptides is complex. A low MIC is a prerequisite for potential efficacy, but it is not the sole determinant of in vivo success.

G Logical Relationship of In Vitro-In Vivo Correlation for Glycopeptides cluster_factors Modulating Factors Low_MIC Low MIC (In Vitro Susceptibility) Potential_Efficacy Potential for In Vivo Efficacy Low_MIC->Potential_Efficacy Prerequisite In_Vivo_Success Successful In Vivo Outcome Potential_Efficacy->In_Vivo_Success Does not always predict PK_PD Favorable PK/PD (AUC/MIC, Cmax/MIC) PK_PD->In_Vivo_Success Host_Factors Host Immune Response Host_Factors->In_Vivo_Success Infection_Site Infection Site Characteristics Infection_Site->In_Vivo_Success

Caption: In vitro-in vivo correlation for glycopeptides.

References

Safety Operating Guide

Proper Disposal of Eremomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Eremomycin, a glycopeptide antibiotic. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste in a laboratory setting, thereby minimizing environmental contamination and the potential for antibiotic resistance.

This compound, like other antibiotics, requires careful management as chemical waste to prevent its release into the ecosystem.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance, it is crucial to adhere to the general principle of treating all antibiotic waste as hazardous chemical waste.[1] Institutional and local environmental regulations should always be consulted and followed.

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on its form (solid, liquid, contaminated materials) and the capabilities of the facility.

1. Solid this compound Waste (Pure substance, expired reagents)

  • Collection: Collect pure this compound powder and any materials heavily contaminated with solid this compound in a designated, properly labeled, leak-proof container for chemical waste.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" or as required by your institution's chemical waste management plan.

  • Disposal: The sealed container should be sent for incineration at a licensed hazardous waste facility. This is the preferred method for the complete destruction of the antibiotic.

2. Liquid this compound Waste (Stock solutions, unused media)

  • High-Concentration Solutions (Stock Solutions): High-concentration stock solutions of this compound are considered hazardous chemical waste and must not be disposed of down the drain.[1] They should be collected in a dedicated, sealed, and clearly labeled waste container for chemical waste.[1][4]

  • Low-Concentration Solutions (e.g., used cell culture media):

    • Autoclaving: While autoclaving is a common method for decontaminating biological waste, its effectiveness in degrading antibiotics varies.[1] this compound's heat stability is not well-documented, but its structural similarity to the relatively heat-stable vancomycin suggests that autoclaving may not be sufficient for its complete inactivation.

    • Chemical Inactivation (if available and approved): Advanced oxidation processes or treatment with strong acids or bases can degrade glycopeptide antibiotics, but these methods require specific expertise and equipment and must be approved by your institution's environmental health and safety department.

    • Recommended Disposal: Due to the uncertainty of complete inactivation by autoclaving, it is recommended to collect all liquid waste containing this compound for chemical waste disposal via incineration.[2]

3. Contaminated Labware and Personal Protective Equipment (PPE)

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Glassware and Plasticware: Pipette tips, tubes, flasks, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste container.

  • PPE: Gloves, lab coats, and other PPE contaminated with this compound should be disposed of as hazardous chemical waste.

Summary of Disposal Methods

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound IncinerationCollect in a labeled, sealed hazardous waste container.
High-Concentration Liquid this compound (Stock Solutions) IncinerationDo not drain dispose. Collect in a labeled, sealed hazardous waste container for liquids.[1]
Low-Concentration Liquid this compound (e.g., Media) IncinerationAutoclaving may not be fully effective. Chemical waste collection is the safest option.
Contaminated Sharps IncinerationUse a designated hazardous sharps container.
Contaminated Labware & PPE IncinerationCollect in a designated hazardous waste container.

Experimental Protocols

Heat Inactivation (Autoclaving) - General Protocol (Use with Caution):

  • Collect liquid waste containing this compound in an autoclavable container.

  • Loosely cap the container to allow for pressure changes.

  • Autoclave at 121°C for a minimum of 30-60 minutes.

  • Note: This method is not guaranteed to completely degrade this compound. The resulting liquid should ideally still be collected as chemical waste.

Chemical Inactivation (Example for Vancomycin - for informational purposes, requires expert handling):

Studies have shown the degradation of vancomycin using UV photolysis and advanced oxidation processes (AOPs).[5] For instance, UV irradiation in the presence of an oxidant like hydrogen peroxide has been shown to be effective.[5] However, these methods require specialized equipment and a thorough understanding of the chemical reactions and potential byproducts. Do not attempt chemical inactivation without prior approval and a specific protocol from your institution's safety office.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

EremomycinDisposal Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid this compound (Powder, Heavily Contaminated Items) WasteType->Solid Solid Liquid Liquid this compound (Solutions, Media) WasteType->Liquid Liquid Contaminated Contaminated Labware/PPE (Non-sharps) WasteType->Contaminated Labware/PPE Sharps Contaminated Sharps WasteType->Sharps Sharps CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container Liquid->CollectLiquid CollectContaminated Collect in Labeled Hazardous Waste Container Contaminated->CollectContaminated CollectSharps Collect in Labeled Hazardous Sharps Container Sharps->CollectSharps Incinerate Dispose via Incineration CollectSolid->Incinerate CollectLiquid->Incinerate CollectContaminated->Incinerate CollectSharps->Incinerate

Caption: this compound Waste Disposal Workflow.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to laboratory safety and the broader effort to combat antimicrobial resistance. Always prioritize your institution's specific waste disposal protocols.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Eremomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Eremomycin. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe research environment and minimize exposure risks.

This compound is a glycopeptide antibiotic. While some safety data sheets (SDS) classify it as not hazardous, others indicate it may be harmful if swallowed and is suspected of causing cancer.[1] Given the conflicting information, a cautious approach is warranted, and personnel should adhere to the stringent handling and disposal procedures outlined below.

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound must use the personal protective equipment detailed in the table below. Proper donning and doffing procedures are critical to prevent contamination.

PPE ComponentSpecifications and RequirementsDonning and Doffing Notes
Gloves Two pairs of powder-free nitrile gloves.Donning: The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[2] Doffing: Remove the outer pair immediately after handling the material and the inner pair after completing the cleanup and decontamination process.
Eye Protection Chemical splash goggles and a full-face shield.[3]Donning: Put on after the respirator. Doffing: Remove from the back by lifting the headband.[4]
Respiratory Protection A NIOSH-certified N95 or higher-rated respirator is required when handling the powdered form of this compound to prevent inhalation of dust particles.[3]Donning: Ensure a proper fit and perform a seal check before entering the handling area. Doffing: Remove by touching only the straps, pulling them over the head without touching the front of the respirator.[4]
Lab Coat A disposable, solid-front gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[2]Donning: Fasten completely before handling any materials. Doffing: Roll the gown inward, turning it inside out to contain any contaminants, and dispose of it immediately.

Operational Plan for Handling this compound

All handling of this compound powder must be conducted within a certified chemical fume hood to minimize the risk of aerosolization.

Experimental Workflow:

  • Preparation: Before handling this compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment, including a tared, sealed weighing container.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • To prevent powder dispersal, avoid pouring directly from the main container. Use a dedicated spatula to transfer small amounts to the tared container.

    • Keep the primary this compound container closed when not in use.

  • Dissolving:

    • If preparing a solution, add the solvent to the weighed this compound powder within the fume hood.

    • Avoid creating aerosols by adding the solvent slowly and gently swirling to dissolve. Do not use a vortex mixer with an open container inside the hood.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood with an appropriate cleaning solution.

    • Properly doff and dispose of all PPE as described in the doffing procedures.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All this compound waste is to be treated as hazardous chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled, sealed, puncture-resistant container marked "Hazardous Chemical Waste - Carcinogen Suspect".Collect all unused this compound powder and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) in this container.
Liquid this compound Waste Labeled, sealed, leak-proof container marked "Hazardous Chemical Waste - Carcinogen Suspect".Collect all solutions containing this compound. Do not dispose of down the drain.
Contaminated PPE Labeled, sealed biohazard bag.All disposable PPE, including both pairs of gloves, lab coat, and any other contaminated disposables, must be placed in this bag.
Contaminated Sharps Labeled, puncture-resistant sharps container marked "Hazardous Chemical Waste - Carcinogen Suspect".Any needles, syringes, or other sharps contaminated with this compound must be disposed of in this container.

All waste containers must be stored in a designated hazardous waste accumulation area. Contact the institution's Environmental Health and Safety (EHS) office for pickup and final disposal.[5]

Quantitative Data Summary

PropertyValue
Molecular Formula C73H89ClN10O26
Molecular Weight 1558.0 g/mol
Occupational Exposure Limit (OEL) Not Established

Due to the lack of a specific Occupational Exposure Limit for this compound, and the conflicting hazard information, all handling must be performed with the highest level of precaution as outlined in this document.

Visual Workflow for Safe Handling of this compound

Eremomycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination start Start: Gather Materials & PPE don_ppe Don PPE (Inner Gloves, Gown, Respirator, Goggles, Face Shield, Outer Gloves) start->don_ppe weigh Weigh this compound Powder don_ppe->weigh Enter Handling Area dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Fume Hood & Equipment dissolve->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE (Outer Gloves, Gown, Face Shield, Goggles, Respirator, Inner Gloves) dispose_waste->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash end End hand_wash->end End of Procedure

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.